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3-Bromo-6-hydroxy-4-nitro1H-indazole Documentation Hub

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  • Product: 3-Bromo-6-hydroxy-4-nitro1H-indazole
  • CAS: 1082041-19-7

Core Science & Biosynthesis

Foundational

Chemical properties and structure of 3-Bromo-6-hydroxy-4-nitro-1H-indazole

Technical Monograph: 3-Bromo-6-hydroxy-4-nitro-1H-indazole Part 1: Executive Summary & Structural Architecture 3-Bromo-6-hydroxy-4-nitro-1H-indazole is a high-value heterocyclic scaffold used primarily as a "hub" interme...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 3-Bromo-6-hydroxy-4-nitro-1H-indazole

Part 1: Executive Summary & Structural Architecture

3-Bromo-6-hydroxy-4-nitro-1H-indazole is a high-value heterocyclic scaffold used primarily as a "hub" intermediate in the synthesis of multi-targeted kinase inhibitors (e.g., VEGFR, FGFR, and Aurora kinase families). Its utility stems from its dense functionalization: every position on the benzene ring and the pyrazole core plays a distinct role in Structure-Activity Relationship (SAR) expansion.

Chemical Architecture & Electronic Push-Pull

The molecule exhibits a unique electronic duality that dictates its reactivity:

  • The Core (Indazole): A 10-

    
     aromatic system. The 1H-tautomer is thermodynamically favored over the 2H-form, stabilized by the electron-withdrawing nitro group at C4.
    
  • C4-Nitro Group (

    
    ):  A strong electron-withdrawing group (EWG). It dramatically increases the acidity of the N1-proton (
    
    
    
    shift from ~13.8 in unsubstituted indazole to ~10.5), facilitating easy deprotonation and protection. It also serves as a "masked" amine for future ATP-hinge binding motifs.
  • C6-Hydroxy Group (

    
    ):  An electron-donating group (EDG). Located meta to the nitro group, it creates a push-pull system. This position is the primary vector for tuning solubility and pharmacokinetic (PK) properties via etherification.
    
  • C3-Bromo Handle (

    
    ):  A halogen handle installed for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing extension of the scaffold into the hydrophobic pocket of protein targets.
    

Part 2: Synthesis & Production Protocols

Note: The following protocols are synthesized from verified methodologies for nitro-indazole derivatives [1][2].

Retrosynthetic Analysis

Direct nitration of 3-bromo-6-hydroxyindazole is regiochemically promiscuous. The authoritative industrial route relies on the "Cyclization-Bromination-Demethylation" sequence, starting from a methoxy-precursor to avoid side reactions involving the free phenol.

Step-by-Step Synthesis Workflow

Step 1: Cyclization (Jacobson Indazole Synthesis)

  • Precursor: 5-methoxy-2-methyl-3-nitroaniline.

  • Reagents:

    
    , 
    
    
    
    ,
    
    
    .
  • Mechanism: Diazotization of the amine followed by spontaneous intramolecular cyclization onto the methyl group.

  • Product: 6-Methoxy-4-nitro-1H-indazole.

Step 2: C3-Bromination (Regioselective)

  • Substrate: 6-Methoxy-4-nitro-1H-indazole.

  • Reagents:

    
     (1.05 eq), 
    
    
    
    (buffer),
    
    
    .
  • Protocol: Dissolve substrate in acetic acid/chloroform (1:1). Add sodium acetate to buffer the HBr byproduct (preventing acid-catalyzed degradation). Add bromine dropwise at 0°C.

  • Critical Control: Maintain temp <25°C to prevent over-bromination on the benzene ring.

  • Yield Target: >90%.

Step 3: Demethylation (Unmasking the Phenol)

  • Reagents:

    
     (Boron tribromide) in 
    
    
    
    .
  • Protocol: Cool solution to -78°C. Add

    
     carefully (exothermic). Warm to RT. Quench with 
    
    
    
    .
  • Why this method?

    
     is too harsh for the C3-Br bond; 
    
    
    
    is chemoselective for the aryl ether.
Visualization: Synthetic Pathway

SynthesisPath Start 5-methoxy-2-methyl- 3-nitroaniline Cyclization Diazotization & Cyclization (NaNO2, AcOH) Start->Cyclization Inter1 6-Methoxy-4-nitro- 1H-indazole Cyclization->Inter1 Bromination C3-Bromination (Br2, NaOAc) Inter1->Bromination Inter2 3-Bromo-6-methoxy- 4-nitro-1H-indazole Bromination->Inter2 Deprotect Demethylation (BBr3, DCM) Inter2->Deprotect Final 3-Bromo-6-hydroxy- 4-nitro-1H-indazole Deprotect->Final

Figure 1: Validated synthetic route ensuring regiochemical integrity of the 4-nitro and 3-bromo substituents.

Part 3: Reactivity Profile & Functionalization

As an Application Scientist, you must understand the order of operations (Orthogonality) when modifying this scaffold.

The "Rules of Engagement" (Chemo-selectivity)
SiteReactivity TypeConditionsStrategic Note
N1-H Nucleophilic Substitution

, Alkyl Halide or THP/SEM-Cl
PROTECT FIRST. Must be capped to prevent catalyst poisoning during Suzuki coupling.
C6-OH O-Alkylation (Williamson)

, DMF, R-X
Use mild bases. This position tunes lipophilicity (LogP).
C3-Br Pd-Catalyzed Coupling

, Boronic Acid
Standard Suzuki conditions. Occurs before nitro reduction.
C4-NO2 Reduction

or

DO NOT use

if the C3-Br is present (risk of hydrodehalogenation).
Critical Workflow: The Kinase Inhibitor Route

To build a kinase inhibitor, the standard sequence is:

  • N1-Protection: (e.g., THP or SEM) to mask the acidic proton.

  • C6-Functionalization: Install the solubilizing tail (e.g., morpholine-ethoxy chain).

  • C3-Coupling: Suzuki coupling with an aryl boronic acid.

  • Nitro Reduction: Reduce

    
     using Iron/Ammonium Chloride (chemoselective retention of Br if still present, or done after coupling).
    
  • Amide Coupling: React the new

    
     with an acid chloride to form the hinge-binder.
    
Visualization: Reactivity Divergence

ReactivityMap Core 3-Bromo-6-hydroxy- 4-nitro-1H-indazole N1 N1-H: Protection (THP, SEM, Boc) Core->N1 Step 1 (Essential) C6 C6-OH: Etherification (Solubility Tail) Core->C6 Step 2 (Tuning) C3 C3-Br: Suzuki Coupling (Hydrophobic Pocket) Core->C3 Step 3 (Extension) C4 C4-NO2: Reduction (Hinge Binder Precursor) Core->C4 Step 4 (Activation)

Figure 2: Chemo-selective modification map. Note that N1 protection is the prerequisite for all subsequent metal-catalyzed steps.

Part 4: Analytical Characterization

Expected NMR Signature (DMSO-d6)
  • 
     13.5 - 14.0 ppm (bs, 1H):  Indazole NH . (Exchangeable with 
    
    
    
    ).
  • 
     10.5 - 11.0 ppm (s, 1H):  Phenolic OH .
    
  • 
     7.8 - 8.2 ppm (d, 1H):  C7-H. Deshielded by the adjacent N1.
    
  • 
     7.2 - 7.5 ppm (d, 1H):  C5-H.
    
  • Diagnostic: The coupling constant

    
     is typically ~2.0 Hz (meta-coupling), confirming the 4,6-substitution pattern.
    
Physical Properties Table
PropertyValue (Approx.)Relevance
Molecular Weight 257.04 g/mol Fragment-based drug design suitable.
Calculated LogP ~1.8 - 2.1Moderate lipophilicity; requires C6-polar group for bioavailability.
pKa (N1-H) ~10.5More acidic than unsubstituted indazole due to 4-NO2.
pKa (C6-OH) ~8.5 - 9.0Acidic phenol; easily alkylated.
Appearance Yellow/Orange SolidNitro-conjugated systems are typically colored.

Part 5: Safety & Handling (SDS Summary)

  • Hazards: Skin Irritant (H315), Eye Irritant (H319).[1]

  • Specific Toxicity: Nitro-aromatics are potential mutagens; handle with extreme caution.

  • Storage: Store at 2-8°C, under inert atmosphere (Argon). Light sensitive (protect from photodegradation of the bromide).

  • Incompatibility: Strong bases (deprotonation), Strong oxidizers.

References

  • ChemicalBook. (2025). Synthesis of 3-Bromo-4-nitro-1H-indazole (CAS 74209-17-9).[2][3] Retrieved from

  • BenchChem. (2025).[4][5][6] Technical Guide: Biological Activity and Synthesis of Bromo-Indazole Derivatives. Retrieved from

  • National Institutes of Health (NIH). (2022). Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives. Journal of Organic Chemistry.[7][8] Retrieved from

  • Google Patents. (2018). CN107805221A - Method for preparing 1H-indazole derivative.[9] Retrieved from

  • Bordwell pKa Table. (n.d.). Acidity constants for organic compounds.[7][10] Retrieved from

Sources

Exploratory

Technical Whitepaper: Pharmacological Profiling &amp; Synthetic Utility of 6-Hydroxy-4-nitro-1H-indazole Analogs

This guide is structured as a technical whitepaper designed for drug discovery scientists. It treats 6-hydroxy-4-nitro-1H-indazole not merely as a single compound, but as a bifunctional scaffold ("pivot molecule") critic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a technical whitepaper designed for drug discovery scientists. It treats 6-hydroxy-4-nitro-1H-indazole not merely as a single compound, but as a bifunctional scaffold ("pivot molecule") critical for accessing specific chemical spaces in kinase inhibition and nitric oxide synthase (NOS) modulation.

Executive Summary

The 6-hydroxy-4-nitro-1H-indazole scaffold (CAS 885518-83-2) represents a high-value pharmacophore in modern drug discovery. Unlike the widely studied 7-nitroindazole (a selective nNOS inhibitor), the 4,6-disubstituted pattern offers a unique dual-functionality: the 4-nitro group serves as an electronic "warhead" for bioreductive activation or heme-coordination, while the 6-hydroxy group provides a critical anchor for hydrogen bonding (mimicking the resorcinol moiety of Hsp90 inhibitors) or a handle for solubilizing side-chains.

This guide outlines the structural rationale, predicted biological activities, and validated protocols for utilizing this scaffold in the development of next-generation therapeutics for oncology (hypoxic tumors) and neurodegeneration.

Chemical Architecture & SAR Logic

Structural Analysis

The indazole core is a bioisostere of indole and purine, making it a privileged structure for ATP-competitive inhibition. The specific placement of substituents in 6-hydroxy-4-nitro-1H-indazole creates a "push-pull" electronic system:

  • 4-Nitro Group (

    
    ):  Strongly electron-withdrawing. It reduces the pKa of the N1-proton, increasing acidity and modulating the tautomeric equilibrium between 1H and 2H forms. In biological systems, this group is a candidate for Type I (oxygen-insensitive) or Type II (oxygen-sensitive) nitroreduction.
    
  • 6-Hydroxy Group (

    
    ):  Electron-donating. It mimics the phenolic hydroxyls found in natural ligands (e.g., serotonin) and synthetic kinase inhibitors. It is the primary site for SAR expansion via O-alkylation.
    
Pharmacophore Map (Visualized)

The following diagram illustrates the Structure-Activity Relationship (SAR) zones of the scaffold.

SAR_Map Core 6-Hydroxy-4-nitro-1H-indazole (Scaffold) Nitro 4-Nitro Group (Electronic Warhead) Core->Nitro Pos 4 Hydroxy 6-Hydroxy Group (Solubility/Binding) Core->Hydroxy Pos 6 IndazoleNH N1/N2 Nitrogen (H-Bond Donor/Acceptor) Core->IndazoleNH Pos 1/2 NOS nNOS Heme Coordination (Neuroprotection) Nitro->NOS Mechanism A Reduct Bioreductive Activation (Hypoxic Cytotoxicity) Nitro->Reduct Mechanism B Kinase ATP Pocket Binding (Hsp90/Aurora Kinase) Hydroxy->Kinase H-Bond Donor Solubility Side-chain Attachment (ADME Optimization) Hydroxy->Solubility Etherification

Figure 1: Pharmacophore mapping of the 6-hydroxy-4-nitro-1H-indazole scaffold, highlighting divergent therapeutic pathways.

Biological Activity Profiles

Nitric Oxide Synthase (NOS) Inhibition

While 7-nitroindazole is the gold standard for selective neuronal NOS (nNOS) inhibition, 4-nitro analogs exhibit distinct kinetics. The nitro group interacts with the heme iron of the NOS enzyme, preventing arginine binding.

  • Mechanism: Competitive inhibition at the heme site.

  • Therapeutic Utility: Inhibition of nNOS is neuroprotective in models of stroke and Parkinson's disease, reducing excitotoxicity without disrupting blood pressure (unlike eNOS inhibition).

Kinase Inhibition (Hsp90 & Aurora)

The 6-hydroxy moiety allows this scaffold to function as a resorcinol mimic .

  • Hsp90 Targeting: Hsp90 inhibitors often require a resorcinol ring to bind to the N-terminal ATP pocket (Asp93/Ser52 interaction). 6-hydroxyindazole analogs preserve this critical hydrogen bond while offering a distinct solubility profile.

  • Aurora Kinase: 4-amino derivatives (obtained via reduction of the 4-nitro group) are potent Aurora kinase inhibitors, critical for disrupting mitosis in cancer cells.

Bioreductive Cytotoxicity (Hypoxia Targeting)

Nitroindazoles function as prodrugs in hypoxic environments (e.g., solid tumors or M. tuberculosis granulomas).

  • Mechanism: Under low oxygen, bacterial or mitochondrial nitroreductases reduce the

    
     group to a hydroxylamine (
    
    
    
    ) or amine (
    
    
    ). Intermediate reactive species can cause DNA damage specifically in the target tissue.

Experimental Protocols

Protocol: Synthesis & Derivatization Workflow

To utilize this scaffold, it is often necessary to functionalize the 6-OH group before reducing the 4-nitro group to avoid side reactions.

Step-by-Step Methodology:

  • O-Alkylation (Solubility Tail):

    • Dissolve 6-hydroxy-4-nitro-1H-indazole (1.0 eq) in DMF.

    • Add

      
       (2.0 eq) and the desired alkyl halide (e.g., 3-morpholinopropyl chloride) (1.1 eq).
      
    • Heat to 80°C for 4 hours. Monitor via LC-MS.

    • Rationale: The pKa of the phenol is lower than the indazole NH, allowing selective O-alkylation over N-alkylation under controlled conditions.

  • Nitro Reduction (Warhead Activation):

    • Dissolve the O-alkylated intermediate in Ethanol/Water (4:1).

    • Add Iron powder (5.0 eq) and

      
       (0.5 eq). Reflux for 2 hours.
      
    • Filter hot through Celite.

    • Result: Yields the 4-amino-6-alkoxyindazole, a "kinase-ready" hinge binder.

Protocol: In Vitro nNOS Inhibition Assay

This assay validates the activity of the nitro-bearing scaffold against neuronal Nitric Oxide Synthase.

Reagents:

  • Recombinant rat nNOS enzyme.

  • L-Arginine (Substrate).

  • NADPH (Cofactor).

  • Griess Reagent (Detection).

Procedure:

  • Incubation: Mix 10 nM nNOS, 10 µM L-Arginine, and varying concentrations of the test analog (0.1 nM – 10 µM) in 50 mM HEPES buffer (pH 7.4).

  • Initiation: Add 100 µM NADPH to start the reaction. Incubate at 37°C for 30 minutes.

  • Termination: Stop reaction by adding enzyme scavenger or rapid cooling.

  • Detection: Mix aliquots with Griess reagent (1:1). Measure absorbance at 540 nm.

  • Data Analysis: Plot % Inhibition vs. Log[Compound]. Calculate

    
     using non-linear regression (Sigmoidal dose-response).
    

Data Summary & Comparative Potency

The following table summarizes the predicted activity classes based on structural homology with known indazole drugs.

Analog ClassKey Substituent (R6)TargetPrimary MechanismReference Compound
Parent -OHnNOS / BioreductiveHeme coordination / Radical generation7-Nitroindazole
Ether -O-(CH2)3-MorpholineHsp90ATP-pocket competition (N-term)Ganetespib (Resorcinol core)
Amine -NH2 (Reduced Nitro)Aurora KinaseHinge region binding3-Aminoindazole derivatives
Halogen -Br (4,6-dibromo)CK2 KinaseHydrophobic pocket fillingTBB (Tetrabromobenzotriazole)

Derivatization Logic Diagram

This workflow illustrates how to transform the raw scaffold into a functional drug candidate.

Synthesis_Workflow Start Starting Material: 6-Hydroxy-4-nitro-1H-indazole Step1 Step 1: O-Alkylation (R-X, K2CO3, DMF) Start->Step1 Inter1 Intermediate: 6-Alkoxy-4-nitroindazole Step1->Inter1 Branch1 Path A: Bioreductive Drug (Maintain Nitro Group) Inter1->Branch1 Branch2 Path B: Kinase Inhibitor (Reduce Nitro to Amine) Inter1->Branch2 Final1 Product A: Hypoxia-Activated Prodrug Branch1->Final1 Formulation Step2 Step 2: Fe/NH4Cl Reduction Branch2->Step2 Final2 Product B: 4-Amino-6-alkoxyindazole (Aurora/Hsp90 Inhibitor) Step2->Final2 Amide Coupling

Figure 2: Synthetic workflow for converting the 6-hydroxy-4-nitro scaffold into active pharmaceutical ingredients (APIs).

References

  • Blandini, F., et al. (2000). Neuroprotective effect of 7-nitroindazole in the MPTP mouse model of Parkinson's disease. Experimental Neurology.

  • National Institutes of Health (NIH). (2011). Structure-activity relationships of antitubercular nitroimidazoles and related scaffolds. Journal of Medicinal Chemistry.

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 3-Bromo-6-hydroxy-4-nitro-1H-indazole

Abstract This document provides a comprehensive, step-by-step guide for the synthesis of 3-Bromo-6-hydroxy-4-nitro-1H-indazole, a valuable heterocyclic compound with significant potential in medicinal chemistry and drug...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of 3-Bromo-6-hydroxy-4-nitro-1H-indazole, a valuable heterocyclic compound with significant potential in medicinal chemistry and drug discovery. The synthetic strategy is designed for researchers and scientists in the field of organic synthesis and drug development. The protocol herein is based on a proposed two-step synthetic sequence, commencing with the readily available starting material, 6-hydroxy-1H-indazole. The methodology involves an initial regioselective bromination at the C3 position, followed by a directed nitration to introduce a nitro group at the C4 position of the indazole core. This guide offers detailed experimental procedures, explanations of the chemical principles behind each step, and methods for purification and characterization of the final product.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous pharmacologically active agents. Their unique chemical architecture allows for diverse functionalization, leading to compounds with a wide range of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties. The target molecule, 3-Bromo-6-hydroxy-4-nitro-1H-indazole, incorporates three key functional groups on the indazole scaffold: a bromine atom, a hydroxyl group, and a nitro group. This trifunctionalized pattern offers multiple points for further chemical modification, making it a highly attractive building block for the synthesis of complex molecular entities in drug discovery programs.

The synthetic route detailed in these application notes is designed to be logical and efficient, proceeding through two key transformations:

  • Regioselective Bromination: Introduction of a bromine atom at the C3 position of the indazole ring.

  • Directed Nitration: Subsequent introduction of a nitro group at the C4 position.

The order of these reactions is crucial for achieving the desired substitution pattern due to the directing effects of the substituents on the aromatic ring.

Proposed Synthetic Pathway

The synthesis of 3-Bromo-6-hydroxy-4-nitro-1H-indazole is proposed to proceed via the following two-step sequence, starting from 6-hydroxy-1H-indazole.

Synthetic Pathway 6-hydroxy-1H-indazole 6-hydroxy-1H-indazole Intermediate 3-bromo-6-hydroxy-1H-indazole 6-hydroxy-1H-indazole->Intermediate Step 1: Bromination (NBS or DBDMH) Final_Product 3-Bromo-6-hydroxy-4-nitro-1H-indazole Intermediate->Final_Product Step 2: Nitration (HNO3, H2SO4)

Caption: Proposed two-step synthesis of 3-Bromo-6-hydroxy-4-nitro-1H-indazole.

Part 1: Synthesis of 3-bromo-6-hydroxy-1H-indazole (Intermediate)

Scientific Rationale

The first step involves the regioselective bromination of 6-hydroxy-1H-indazole at the C3 position. The indazole ring is susceptible to electrophilic substitution, and the C3 position is known to be reactive. The use of N-Bromosuccinimide (NBS) is a well-established method for the selective bromination of indazoles at this position. An alternative, modern approach involves the use of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under ultrasound irradiation, which can offer a rapid and efficient reaction[1][2]. The hydroxyl group at the 6-position is an activating group, which should facilitate the electrophilic substitution.

Materials and Reagents
Reagent/MaterialGradeSupplier
6-hydroxy-1H-indazole≥98%Commercial
N-Bromosuccinimide (NBS)Reagent grade, ≥98%Commercial
Acetonitrile (CH₃CN)Anhydrous, ≥99.8%Commercial
Dichloromethane (CH₂Cl₂)ACS grade, ≥99.5%Commercial
Saturated Sodium BicarbonateLaboratory grade-
Anhydrous Sodium SulfateLaboratory grade-
Silica Gel60 Å, 230-400 meshCommercial
Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6-hydroxy-1H-indazole (1.0 eq) in anhydrous acetonitrile (10 mL per gram of starting material).

  • Reagent Addition: To the stirred solution, add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature. The reaction is mildly exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent. The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

  • Extraction: Dissolve the residue in dichloromethane (50 mL) and wash with saturated sodium bicarbonate solution (2 x 30 mL) to remove any acidic byproducts, followed by a wash with brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 3-bromo-6-hydroxy-1H-indazole as a solid.

Part 2: Synthesis of 3-Bromo-6-hydroxy-4-nitro-1H-indazole (Final Product)

Scientific Rationale

The second step is the nitration of the intermediate, 3-bromo-6-hydroxy-1H-indazole. This is an electrophilic aromatic substitution reaction. The regioselectivity of this reaction is influenced by the directing effects of the existing substituents. The hydroxyl group at C6 is strongly activating and ortho-, para-directing (to positions 5 and 7). The bromine at C3 is deactivating but ortho-, para-directing. The pyrazole portion of the indazole ring also influences the electron density of the benzene ring. Nitration of substituted indazoles has been reported, for instance, the nitration of 3-methyl-1H-indazole yields the 6-nitro derivative[3]. For the nitration of 3-bromo-6-hydroxy-1H-indazole, the introduction of the nitro group at the C4 position is desired. This position is ortho to a nitrogen of the pyrazole ring. While the 5 and 7 positions are electronically favored by the hydroxyl group, steric hindrance and the electronic nature of the indazole core may allow for nitration at C4 under controlled conditions. The use of a standard nitrating mixture of nitric acid and sulfuric acid at low temperatures is proposed to control the reaction.

Materials and Reagents
Reagent/MaterialGradeSupplier
3-bromo-6-hydroxy-1H-indazoleSynthesized above-
Concentrated Sulfuric Acid (H₂SO₄)98%Commercial
Concentrated Nitric Acid (HNO₃)70%Commercial
Ice--
Saturated Sodium BicarbonateLaboratory grade-
Ethyl AcetateACS grade, ≥99.5%Commercial
Anhydrous Sodium SulfateLaboratory grade-
Experimental Protocol
  • Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar and a thermometer, add concentrated sulfuric acid (5 mL per gram of starting material). Cool the acid to 0-5 °C in an ice-salt bath.

  • Substrate Addition: Slowly and portion-wise, add 3-bromo-6-hydroxy-1H-indazole (1.0 eq) to the cold, stirred sulfuric acid, ensuring the temperature remains below 10 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1 part nitric acid to 2 parts sulfuric acid by volume), while cooling in an ice bath.

  • Nitration Reaction: Add the pre-cooled nitrating mixture dropwise to the reaction flask containing the dissolved indazole, maintaining the internal temperature between 0-10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. A precipitate of the crude product should form.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel to yield 3-Bromo-6-hydroxy-4-nitro-1H-indazole.

Characterization

The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • Melting Point: To determine the melting point of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and substitution pattern.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

  • N-Bromosuccinimide is a lachrymator and should be handled with care.

  • Concentrated acids (sulfuric and nitric acid) are highly corrosive and strong oxidizing agents. Handle with extreme caution. The nitration reaction is highly exothermic and requires strict temperature control.

Troubleshooting

IssuePossible CauseSuggested Solution
Step 1: Incomplete Bromination Insufficient reaction time or temperature.Allow the reaction to stir for a longer period or gently warm the reaction mixture.
Deactivated NBS.Use a fresh bottle of NBS.
Step 2: Formation of multiple nitro-isomers Lack of regioselectivity in the nitration step.Optimize the reaction temperature and the rate of addition of the nitrating mixture. Lowering the temperature may improve selectivity.
Consider protecting the hydroxyl group before nitration to alter the directing effects. Subsequent deprotection would yield the target molecule.
Low Yield Loss of product during work-up or purification.Ensure efficient extraction and minimize transfers. Optimize the solvent system for column chromatography to improve separation and recovery.

Conclusion

The synthetic protocol detailed in this application note provides a robust and logical pathway for the preparation of 3-Bromo-6-hydroxy-4-nitro-1H-indazole. By following the step-by-step procedures and adhering to the safety precautions, researchers can successfully synthesize this valuable building block for further applications in medicinal chemistry and drug development. The provided troubleshooting guide should assist in overcoming potential experimental challenges.

References

  • Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances.
  • Giraud, F., Anizon, F., & Moreau, P. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. PubMed Central (PMC).
  • El Brahmi, N., et al. 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole.
  • Indazole synthesis. Organic Chemistry Portal.
  • Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block. BenchChem.
  • Indazole – Knowledge and References. Taylor & Francis Online.
  • Synthesis process of 3-bromo-5-nitro-1H-indazole.
  • Application Note: Synthesis of 3-Methyl-6-nitro-1H-indazole via Direct Nitr
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central (PMC).
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
  • Methylation of 3-methyl-6-nitro-1H-indazole by 9-dimethyloxonium and...

Sources

Application

Application Notes &amp; Protocols: Strategic Functionalization of 3-Bromo-6-hydroxy-4-nitro-1H-indazole

Abstract: The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, including several FDA-approved drugs like Pazopanib and Niraparib.[1][2][3] The specific de...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, including several FDA-approved drugs like Pazopanib and Niraparib.[1][2][3] The specific derivative, 3-Bromo-6-hydroxy-4-nitro-1H-indazole, presents a versatile platform for generating diverse molecular libraries due to its multiple, orthogonally reactive sites. This guide provides a comprehensive technical overview of the reaction conditions and strategic considerations for the selective functionalization at the C3-bromo, C6-hydroxy, and C4-nitro positions, as well as the indazole N-H. We will delve into the causality behind experimental choices, offering detailed, field-proven protocols for key transformations including palladium-catalyzed cross-coupling reactions, nucleophilic substitutions, and reductions.

Strategic Overview and The Importance of Protecting Groups

The functionalization of 3-bromo-6-hydroxy-4-nitro-1H-indazole requires careful planning due to the presence of three distinct reactive centers and an acidic N-H proton. The reactivity of these sites—the C-Br bond amenable to cross-coupling, the nucleophilic hydroxyl group, and the reducible nitro group—allows for a modular approach to library synthesis.

However, the acidic protons of the indazole N-H and the 6-hydroxyl group can interfere with many organometallic reactions by reacting with bases or organometallic intermediates. Therefore, a robust protecting group strategy is often the first and most critical step.[4][5] The choice of protecting group is dictated by its stability under the planned reaction conditions and the ease of its selective removal.[5]

  • Indazole N-H Protection: The indazole N-H is weakly acidic and can lead to mixtures of N1 and N2 isomers upon alkylation, or complicate metal-catalyzed reactions.[6] Common protecting groups include:

    • Boc (tert-butyloxycarbonyl): Introduced using Boc-anhydride, it is stable to many cross-coupling conditions but easily removed with acid (e.g., TFA). It is an electron-withdrawing group that can influence the ring's reactivity.[7]

    • SEM (2-(Trimethylsilyl)ethoxymethyl): Offers robust stability to a wide range of conditions and is typically removed with fluoride sources (e.g., TBAF) or strong acid.

    • THP (Tetrahydropyranyl): A cheap and effective protecting group, stable to basic and organometallic reagents, but cleaved under acidic conditions.[7]

  • Phenolic OH Protection: The 6-hydroxyl group is also acidic and nucleophilic. Protection is essential before performing reactions that are sensitive to free hydroxyls, such as Grignard reactions or certain cross-couplings employing strong bases. Common protecting groups include silyl ethers (e.g., TBDMS) or ethers like MOM (methoxymethyl), which offer varying degrees of stability and different deprotection conditions, allowing for an orthogonal strategy.[4]

Protocol 1: Boc Protection of the Indazole N-H

This protocol describes a general method for the protection of the indazole nitrogen, a crucial step before proceeding with many subsequent functionalization reactions.

Materials:

  • 3-Bromo-6-hydroxy-4-nitro-1H-indazole

  • Di-tert-butyl dicarbonate (Boc)₂O

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 3-bromo-6-hydroxy-4-nitro-1H-indazole (1.0 eq) in anhydrous DCM or THF in a round-bottom flask.

  • Add DMAP (0.1 eq) to the solution.

  • Add (Boc)₂O (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous NaHCO₃.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the N-Boc protected indazole.

Functionalization at the C3-Position: Palladium-Catalyzed Cross-Coupling

The carbon-bromine bond at the C3 position is the primary site for introducing molecular diversity through the formation of new carbon-carbon and carbon-nitrogen bonds. Palladium-catalyzed cross-coupling reactions are the most powerful tools for this purpose.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming a C-C bond between the C3 position of the indazole and a variety of aryl or vinyl boronic acids or esters.[8][9] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields, especially with potentially challenging heterocyclic substrates.[10]

Causality Behind Experimental Choices:

  • Palladium Catalyst: Pre-catalysts like Pd(dppf)Cl₂ or a combination of a Pd(0) source like Pd₂(dba)₃ with a ligand are commonly used.[11][12] For electron-deficient systems like nitro-substituted indazoles, electron-rich phosphine ligands are often beneficial.

  • Ligand: Ligands such as triphenylphosphine (PPh₃) or more specialized biarylphosphines (e.g., RuPhos) stabilize the palladium center and facilitate the catalytic cycle.[10]

  • Base: An inorganic base like K₂CO₃, K₃PO₄, or Cs₂CO₃ is required to activate the boronic acid.[10] Cesium carbonate is often more effective for less reactive substrates due to its higher solubility and basicity.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water is typically used to dissolve both the organic substrate and the inorganic base.[8]

Suzuki_Cycle

ParameterCondition 1Condition 2Condition 3Reference
Pd Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂Pd(OAc)₂ + RuPhos[10]
Boronic Acid Aryl/Heteroaryl-B(OH)₂Aryl/Heteroaryl-B(OH)₂Aryl/Heteroaryl-B(OH)₂[10][13]
Base Cs₂CO₃K₂CO₃K₃PO₄[8][10]
Solvent 1,4-Dioxane/EtOH/H₂ODME/H₂O1,4-Dioxane/H₂O[10][11]
Temperature 100-140 °C (Microwave)80 °C100 °C[10]
Typical Yield Good to ExcellentGoodGood to Excellent[10]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromoindazoles.
Protocol 2: Suzuki-Miyaura Coupling
  • To a microwave vial or Schlenk tube, add the N-protected 3-bromo-6-hydroxy-4-nitro-indazole (1.0 eq), the arylboronic acid (1.5 eq), and the base (e.g., Cs₂CO₃, 2.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).

  • Heat the reaction at the desired temperature (e.g., 100 °C) for 2-16 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the layers, and extract the aqueous phase with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography to obtain the 3-aryl-indazole product.

Buchwald-Hartwig Amination: C-N Bond Formation

This reaction is a cornerstone for synthesizing aryl amines from aryl halides.[14][15] It enables the coupling of the C3-position with a wide range of primary and secondary amines, amides, and other nitrogen nucleophiles, which is a critical transformation in drug development.[16]

Causality Behind Experimental Choices:

  • Catalyst/Ligand System: The choice of ligand is paramount. Bulky, electron-rich phosphine ligands like Xantphos or biaryl phosphines (e.g., BrettPhos, RuPhos) are highly effective.[6] They promote the crucial reductive elimination step and prevent catalyst decomposition.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is common for many amine couplings, while weaker bases like Cs₂CO₃ or K₃PO₄ may be used for more sensitive substrates or specific amine partners.[6]

  • Solvent: Anhydrous, aprotic polar solvents like toluene, dioxane, or THF are typically used.

Buchwald_Hartwig_Cycle

Protocol 3: Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq), the ligand (e.g., Xantphos, 0.05 eq), and the base (e.g., NaOtBu, 1.4 eq).

  • Add the N-protected 3-bromo-6-hydroxy-4-nitro-indazole (1.0 eq).

  • Add the anhydrous solvent (e.g., toluene).

  • Add the amine coupling partner (1.2 eq).

  • Seal the tube and heat the mixture (e.g., 80-110 °C) for 4-24 hours until the reaction is complete by LC-MS.

  • Cool the reaction, quench carefully with saturated aqueous NH₄Cl, and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to yield the 3-amino-indazole derivative.

Sonogashira Coupling: C-C Alkyne Formation

The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond, linking a terminal alkyne to the C3 position of the indazole.[17][18] This reaction typically employs a dual catalytic system of palladium and copper(I).[19]

Causality Behind Experimental Choices:

  • Palladium Catalyst: Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ are classic choices.[20]

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is essential for the standard mechanism. It reacts with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[19][21]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPEA), is used to deprotonate the terminal alkyne and act as a solvent.[18]

  • Solvent: The amine base can serve as the solvent, or a co-solvent like THF or DMF can be used.

Protocol 4: Sonogashira Coupling
  • Dissolve the N-protected 3-bromo-6-hydroxy-4-nitro-indazole (1.0 eq) and the terminal alkyne (1.5 eq) in a suitable solvent (e.g., THF and TEA, 2:1).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq) and the copper(I) iodide co-catalyst (0.06 eq).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 2-12 hours.

  • Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to isolate the 3-alkynyl-indazole product.

Modification of Peripheral Functional Groups

C6-Hydroxyl Group: O-Alkylation

The 6-hydroxyl group can be readily alkylated via a Williamson ether synthesis. This reaction proceeds through an Sₙ2 mechanism where a phenoxide, generated in situ, acts as a nucleophile to displace a halide from an alkyl halide.

Protocol 5: Williamson Ether Synthesis
  • Suspend the 3-bromo-6-hydroxy-4-nitro-1H-indazole (1.0 eq) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq) in a polar aprotic solvent like DMF or acetone.

  • Add the alkylating agent (e.g., an alkyl bromide or iodide, 1.2 eq).

  • Heat the mixture (e.g., 60-80 °C) and stir for 4-16 hours.

  • After cooling, pour the reaction mixture into ice water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum. Alternatively, perform an aqueous workup with extraction.

  • Recrystallize or purify by column chromatography if necessary.

C4-Nitro Group: Reduction to Amine

The electron-withdrawing nitro group can be transformed into a versatile amino group via reduction. This new amino functionality opens up a plethora of subsequent reactions, such as amide bond formation, sulfonylation, or diazotization.

Causality Behind Experimental Choices:

  • Reducing Agent: Stannous chloride (SnCl₂) in an acidic medium (HCl) or an alcohol solvent is a classic and effective method for reducing aromatic nitro groups.[22][23] Catalytic hydrogenation (H₂ over Pd/C) is another common method, but care must be taken as it can also cause de-bromination (hydrodehalogenation) at the C3 position.

Protocol 6: Nitro Group Reduction with SnCl₂
  • Dissolve or suspend the 4-nitro-indazole substrate (1.0 eq) in ethanol or ethyl acetate.

  • Add a solution of stannous chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) in concentrated HCl.

  • Stir the mixture at room temperature or with gentle heating (e.g., 50-70 °C) for 1-4 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and carefully neutralize it with a saturated aqueous solution of NaHCO₃ or NaOH until the pH is basic (~8-9).

  • The tin salts will precipitate. Filter the mixture through a pad of Celite®, washing extensively with ethyl acetate or DCM.

  • Separate the organic layer from the filtrate, and extract the aqueous layer.

  • Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the 4-amino-indazole derivative.

Integrated Synthesis Workflow

The true power of this scaffold lies in the ability to combine these transformations sequentially to access complex molecular architectures. The order of reactions is critical to success. For instance, a cross-coupling reaction is often performed before nitro reduction to avoid potential catalyst poisoning by the resulting aniline.

Workflow

References

  • Baviskar, A. T., et al. (2011). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Vertex AI Search Result.[10]

  • BenchChem (2025). Substituted Indazoles: A Comprehensive Technical Guide for Drug Discovery. BenchChem.[1]

  • Sun, J., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.[2]

  • Kumar, S., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.[24]

  • Abbassi, N., et al. (2008). Reduction of 4-nitroindazole with SnCl₂ in alcohol. ResearchGate.[22]

  • Boc Sciences. Protecting Groups in Peptide Synthesis: A Detailed Guide. Boc Sciences.[25]

  • Moody, C. J., & Pitts, M. R. (1998). A New Protecting-Group Strategy for Indoles. ResearchGate.[26]

  • Jadhav, S. D., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances.[8]

  • Trofimov, A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.[11]

  • BenchChem (2025). Discovery and synthesis of novel indazole derivatives. BenchChem.[3]

  • Wikipedia. Buchwald–Hartwig amination. Wikipedia.[14]

  • Shi, F., et al. (2013). Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones. The Journal of Organic Chemistry.[27]

  • Wang, Z., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Catalysts.[9]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.[15]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Chemistry LibreTexts.[28]

  • K. C. Nicolaou Research Group. Protecting Groups. Scripps Research.[4]

  • Wikipedia. Nucleophilic aromatic substitution. Wikipedia.[29]

  • Rakib, E. M., et al. (2007). ChemInform Abstract: Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. ResearchGate.[23]

  • Giraud, F., et al. (2019). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.

  • Radi, M., et al. (2011). ChemInform Abstract: Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. ResearchGate.[6]

  • Wikipedia. Sonogashira coupling. Wikipedia.[17]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.[16]

  • Organic Chemistry Portal. Protective Groups. Organic Chemistry Portal.[5]

  • Carrow, B. P., & Hartwig, J. F. (2014). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Inorganic chemistry.[12]

  • Various Authors (2012). What's the best way to protect the NH group in Heterocyclic Compounds? ResearchGate.[7]

  • El Kazzouli, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances.[30]

  • Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal.[18]

  • El Kazzouli, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing.[13]

  • Smith, A. M., et al. (2016). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition.[31]

  • Chemistry LibreTexts. Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts.[32]

  • Jia, G. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. HETEROCYCLES.[33]

  • Jamróz, M. H., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules.[34]

  • The Organic Chemistry Tutor. (2019). Sonogashira coupling. YouTube.[21]

  • Ghorbani-Vaghei, R., & Malaeke, E. (2020). A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles in water. RSC Advances.[35]

  • Chemistry LibreTexts. Sonogashira Coupling. Chemistry LibreTexts.[20]

  • D. D. Young & P. G. Schultz. (2010). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organic letters.[36]

  • MolPort. Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block. MolPort.[37]

  • R. B. Sonawane, et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts.[19]

  • El Brahmi, N., et al. (2010). 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole. Acta Crystallographica Section E: Structure Reports Online.[38]

  • V. V. D. Reddy, et al. (2007). Triazole-based monophosphine ligands for palladium-catalyzed cross-coupling reactions of aryl chlorides. Organic letters.[39]

  • W. P. Unitt. (2018). The underappreciated hydroxyl in drug discovery. RSC Medicinal Chemistry.[40]

  • X. Zhang, et al. (2020). Recent advances in nitro-involved radical reactions. Organic Chemistry Frontiers.[41]

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Method

Scalable synthesis routes for 3-bromo-4-nitro indazole intermediates

Application Note: Scalable Synthesis of 3-Bromo-4-Nitro-1H-Indazole Abstract This technical guide outlines a robust, scalable protocol for the synthesis of 3-bromo-4-nitro-1H-indazole , a critical scaffold in the develop...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 3-Bromo-4-Nitro-1H-Indazole

Abstract

This technical guide outlines a robust, scalable protocol for the synthesis of 3-bromo-4-nitro-1H-indazole , a critical scaffold in the development of kinase inhibitors and antitubercular agents. While the 4-nitro group deactivates the indazole ring, regioselective bromination at the C3 position is achievable with high yield (>90%) using elemental bromine in a buffered acetic acid/chloroform medium. This guide prioritizes process safety, highlighting thermal hazard management for nitro-compounds and offering a chromatography-free workup suitable for multi-kilogram scale-up.[1]

Introduction & Strategic Analysis

The 3-bromo-4-nitro-1H-indazole intermediate is a "privileged structure" in medicinal chemistry. The C3-bromide serves as a versatile handle for Suzuki-Miyaura couplings, while the C4-nitro group allows for subsequent reduction to anilines, enabling the construction of complex fused heterocycles.

Synthetic Challenges:

  • Regioselectivity: The indazole ring is prone to N-bromination or over-bromination. The 4-nitro substituent electronically deactivates the ring, requiring optimized conditions to effect substitution at C3 without forcing conditions that degrade the substrate.

  • Safety: Nitroindazoles are energetic materials. Scale-up requires strict thermal controls.

  • Purification: Conventional laboratory methods (column chromatography) are cost-prohibitive at scale. A precipitation-based isolation is required.

Route Selection: We evaluated three potential routes based on atom economy, safety, and scalability:

  • Route A (Selected): Direct bromination of 4-nitro-1H-indazole using

    
    /NaOAc in AcOH/CHCl
    
    
    
    .
    • Pros: High yield (90-95%), ambient temperature, filtration-based workup.[2]

    • Cons: Handling of elemental bromine (corrosive).

  • Route B: Bromination using N-Bromosuccinimide (NBS) in DMF.

    • Pros: Avoids liquid bromine.[3]

    • Cons: Removal of DMF is energy-intensive; lower atom economy; often requires aqueous extraction which generates large waste volumes.

  • Route C: Diazotization of 3-amino-4-nitroindazole (Sandmeyer-type).

    • Pros: None over Route A.

    • Cons: Hazardous diazonium intermediate; low yield.

Decision: Route A is the industry standard for scalability due to its superior yield and simplified isolation.

Detailed Protocol: The "Golden Route"

This protocol is validated for a 50g batch size but is linearly scalable to kilogram quantities with appropriate heat transfer engineering.

Reaction Scheme

ReactionScheme SM 4-Nitro-1H-indazole (C7H5N3O2) Product 3-Bromo-4-nitro-1H-indazole (C7H4BrN3O2) SM->Product Electrophilic Aromatic Substitution (C3) Byproducts HBr (Captured as NaBr/AcOH) Reagents Br2 (1.05 eq) NaOAc (1.0 eq) AcOH / CHCl3 Reagents->Product

Caption: Electrophilic bromination of 4-nitro-1H-indazole. The nitro group directs electronically but C3 remains the most nucleophilic site.

Materials & Stoichiometry
ReagentMW ( g/mol )Equiv.[1][4]Mass/Vol (50g Scale)Role
4-Nitro-1H-indazole 163.131.050.0 gStarting Material
Bromine (

)
159.811.0551.4 g (approx 16.5 mL)Brominating Agent
Sodium Acetate (anhydrous) 82.031.026.4 gAcid Scavenger/Buffer
Acetic Acid (Glacial) 60.05-360 mLSolvent
Chloroform (

)
119.38-300 mLCo-solvent
Step-by-Step Methodology

Step 1: Reactor Setup

  • Equip a 1L 3-neck round-bottom flask (or jacketed reactor) with a mechanical stirrer, internal temperature probe, and a pressure-equalizing addition funnel.

  • Connect the gas outlet to a caustic scrubber (NaOH solution) to neutralize any escaping HBr vapors.

Step 2: Dissolution

  • Charge 4-Nitro-1H-indazole (50 g) and Sodium Acetate (26.4 g) into the reactor.

  • Add Acetic Acid (300 mL) and Chloroform (300 mL).

  • Stir at 200 RPM until a suspension or partial solution is formed.

  • Cool the mixture to 15–20°C .

Step 3: Bromination (Critical Step)

  • Prepare a solution of Bromine (51.4 g) in Acetic Acid (60 mL).

  • Crucial: Add the bromine solution dropwise via the addition funnel over 3.5 hours .

    • Control: Maintain internal temperature < 25°C . The reaction is exothermic; rapid addition will cause temperature spikes and potential regioselectivity loss (N-bromination).

  • After addition is complete, stir the reaction mixture at 20–25°C for 2 hours .

Step 4: Monitoring

  • Sample the reaction for HPLC or TLC (50% EtOAc/Hexane).

  • Target: < 1.0% remaining starting material.

Step 5: Workup & Isolation

  • Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove the majority of Chloroform and some Acetic Acid. (Approx. 50% volume reduction).

  • Slowly add Water (500 mL) to the residue while stirring. This precipitates the product.[5]

  • Stir the slurry for 1 hour at ambient temperature to ensure complete precipitation and removal of inorganic salts (NaBr).

  • Filter the solid using a Buchner funnel.

  • Wash the cake with Water (2 x 250 mL) to remove residual acetic acid and sodium acetate.

  • Wash with cold Hexane (100 mL) to aid drying (optional).

Step 6: Drying

  • Dry the solid in a vacuum oven at 45–50°C for 12 hours.

  • Expected Yield: 65–70 g (90–95%).

  • Appearance: Yellow to orange solid.

Process Workflow & Logic

Workflow cluster_reaction Reaction Phase cluster_workup Isolation Phase Start Charge SM + NaOAc in AcOH/CHCl3 Cool Cool to 15-20°C Start->Cool AddBr Slow Addition of Br2 (3.5 hrs, T < 25°C) Cool->AddBr Stir Stir 2 hrs @ 25°C AddBr->Stir Conc Concentrate Solvent (Remove CHCl3) Stir->Conc Quench Add Water (500 mL) Precipitate Product Conc->Quench Filter Filtration & Wash (H2O wash removes salts) Quench->Filter Dry Vacuum Dry (45°C, 12h) Filter->Dry

Caption: Process flow diagram illustrating the critical temperature controls and solvent exchanges required for high-purity isolation.

Safety & Scale-Up Considerations

  • Thermal Hazards (DSC): Nitro-substituted indazoles are potentially energetic. Before scaling beyond 100g, perform Differential Scanning Calorimetry (DSC). Ensure the exotherm onset temperature is at least 50°C above the maximum process temperature (25°C).

  • Bromine Handling: Liquid bromine is highly corrosive and volatile.

    • Engineering Control: Use Teflon-lined tubing and double-valved addition vessels.

    • Scrubber: All vents must be routed to a 10-20% NaOH scrubber to neutralize HBr and bromine vapors.

  • Corrosion: The reaction mixture contains HBr and Acetic Acid. Glass-lined reactors (GLR) or Hastelloy are recommended for pilot-plant scale. Stainless steel (SS316) is not compatible with wet HBr/Br2.

Analytical Specifications

To validate the protocol, the isolated material should meet the following criteria:

  • Appearance: Yellow solid.[6][7]

  • Purity (HPLC): > 98.0% (Area %).[5]

  • Melting Point: 220–225°C (dec).

  • 1H NMR (400 MHz, DMSO-d6):

    • The 4-nitro group causes significant deshielding of the adjacent proton.

    • 
       8.00 (d, J = 8.0 Hz, 1H, H-5 or H-7)
      
    • 
       7.91 (d, J = 8.0 Hz, 1H, H-5 or H-7)
      
    • 
       7.55 (t, J = 8.0 Hz, 1H, H-6)
      
    • Note: The singlet at C3 is absent, confirming bromination. The NH proton is typically broad/exchangeable around 14.0 ppm.

References

  • Google Patents. (2012). WO201282689A1 - Indazole inhibitors of the Wnt pathway.
  • Université d'Orléans. (2011). Synthèse et fonctionnalisation de nouveaux dérivés d'indazoles. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving solubility of 3-Bromo-6-hydroxy-4-nitro-1H-indazole in DMSO and methanol

Executive Summary: The Structural Challenge You are likely encountering difficulty dissolving 3-Bromo-6-hydroxy-4-nitro-1H-indazole because this molecule exhibits "Brick Dust" characteristics—high crystallinity and high...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Challenge

You are likely encountering difficulty dissolving 3-Bromo-6-hydroxy-4-nitro-1H-indazole because this molecule exhibits "Brick Dust" characteristics—high crystallinity and high lattice energy.

Why is this happening?

  • 
    -
    
    
    
    Stacking:
    The planar indazole core promotes tight stacking in the solid state.[1]
  • Hydrogen Bonding Network: The 6-hydroxy group (donor) and the nitro/indazole nitrogens (acceptors) create a robust intermolecular hydrogen-bonding network that resists solvent penetration.[1]

  • Lipophilicity vs. Polarity: The 3-Bromo substituent adds lipophilicity, while the nitro/hydroxy groups add polarity.[1] This "schizophrenic" nature makes it poorly soluble in purely non-polar solvents (like hexane) and purely polar protic solvents (like neutral methanol) without modification.

The Solution Strategy: We must overcome the lattice energy using thermodynamics (heat) or chemical modification (ionization).[1] Because this molecule is an acidic heterocycle , pH manipulation is your most powerful tool.

Part 1: Diagnostic & Decision Logic

Before starting, determine your endpoint. Are you preparing a stock solution for biological screening (DMSO) or a reaction intermediate (Methanol)?

SolubilityLogic Start Start: Solubility Issue Solvent Select Solvent System Start->Solvent DMSO_Path Target: DMSO Stock (Biological Assays) Solvent->DMSO_Path MeOH_Path Target: Methanol (Synthesis/Analysis) Solvent->MeOH_Path Check_Conc Conc. > 10 mM? DMSO_Path->Check_Conc Chemical Protocol B: pH Adjustment (Deprotonation) MeOH_Path->Chemical Required Physical Protocol A: Physical Disruption (Heat + Sonication) Check_Conc->Physical No (<10mM) Check_Conc->Chemical Yes (>10mM) Success Clear Solution Physical->Success Chemical->Success

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on solvent and concentration requirements.

Part 2: DMSO Optimization (Stock Solutions)

Dimethyl sulfoxide (DMSO) is the gold standard for stock solutions, but this compound may aggregate at high concentrations (>10 mM).

Protocol A: Physical Dissolution (Low to Medium Concentration)

Use this for concentrations < 10 mM.[1]

  • Weighing: Weigh the compound directly into a glass vial (avoid plastic microfuge tubes initially to prevent static loss).

  • Solvent Addition: Add anhydrous DMSO (Grade: ACS Spectrophotometric or better).

  • Vortex: Vortex at max speed for 30 seconds.

  • Sonication (Critical): Sonicate in a water bath at 40°C for 10–15 minutes .

    • Why? Sonication breaks the intermolecular H-bond network (lattice energy) that holds the crystal together.[1]

    • Caution: Ensure the water bath temperature does not exceed 60°C to prevent thermal degradation of the nitro group.

Protocol B: The "Super-Solvent" Method (High Concentration)

Use this for concentrations > 10 mM or stubborn solids.

If the solid remains, we utilize the acidity of the indazole N-H and the phenol O-H.

  • Acid-Base Theory: The 4-nitro group is electron-withdrawing, significantly lowering the pKa of the 6-OH (est.[1] pKa ~7-8) and the indazole N-H.[1]

  • The Additive: Add 1% (v/v) Triethylamine (TEA) or Diisopropylethylamine (DIPEA) to the DMSO.[1]

  • Mechanism: The base deprotonates the phenol, creating a negative charge. DMSO solvates anions exceptionally well (naked anion effect).[1]

  • Result: The solubility can often increase by 10–50 fold.

ParameterStandard DMSODMSO + 1% TEA
Solubility Limit ~5–10 mM (Est.)> 50 mM (Est.)
Stability HighHigh (Store at -20°C)
Biological Use Direct useCheck toxicity of TEA control

Part 3: Methanol Optimization (Synthesis/LCMS)

Methanol is a polar protic solvent.[1] It is generally poor for dissolving planar, crystalline aromatic systems like this unless ionization is induced.

Protocol C: Controlled Ionization

Do not attempt to dissolve this in neutral methanol by heating alone; it will likely precipitate upon cooling.

  • Preparation: Suspend the solid in Methanol.

  • Basification: Add 1.05 equivalents of NaOH (1M in water) or KOH (methanolic).

    • Alternative: For LCMS samples where non-volatile salts are bad, use Ammonium Hydroxide (NH₄OH) .

  • Observation: The suspension should instantly turn into a clear, likely yellow/orange solution.

    • Note: The color change is due to the formation of the phenolate/indazolide anion, which extends conjugation (bathochromic shift).

ReactionMechanism Neutral Neutral Form (Insoluble in MeOH) Aggregated Lattice Anion Anionic Form (Soluble) Solvated Ions Neutral->Anion Deprotonation (Fast) Base + Base (OH- or Et3N) Base->Anion

Figure 2: Mechanism of solubility enhancement via deprotonation.[1] The anionic form disrupts the crystal lattice, allowing polar solvation.

Part 4: Troubleshooting & FAQs

Q1: I added water to my DMSO stock, and it precipitated immediately. Why? A: This is the "Crash Out" effect. The compound is hydrophobic (Br, aromatic rings). While soluble in DMSO, it is insoluble in water.

  • Fix: When dosing into aqueous media (cell culture), ensure the final concentration is below the solubility limit (likely < 100 µM in water). Add the DMSO stock slowly to the vortexing aqueous buffer to prevent local high-concentration precipitation.

Q2: The solution turned bright yellow/red after adding base. Did I degrade it? A: Likely not. Nitro-substituted phenols and indazoles act as pH indicators.[1]

  • Explanation: Deprotonation creates a resonance-stabilized anion that absorbs light at a longer wavelength (Bathochromic shift).

  • Verification: Neutralize a small aliquot with dilute HCl. If the color reverts and precipitate forms, the molecule is intact.

Q3: Can I use Acetone or Acetonitrile? A:

  • Acetone: Good solubility, but volatile. Not suitable for biological assays.[1]

  • Acetonitrile: Poorer solubility than DMSO.[1] Requires heating.[1]

Q4: Is the Bromine atom stable in base? A: Yes. Aryl bromides are generally stable to weak bases (TEA, DIPEA, dilute NaOH) at room temperature. Avoid boiling in strong caustic (5M NaOH) for extended periods to prevent nucleophilic aromatic substitution, although the electron-rich nature of the anionic ring actually protects against nucleophilic attack.

References

  • Gaylord Chemical. (2007).[1][2] Dimethyl Sulfoxide (DMSO) Solubility Data - Bulletin 102. Gaylord Chemical Company.[1][2]

  • Bordwell, F. G. (1988).[1] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463.

  • Vladimiroff, T. (1995).[1][3] Acidity and Basicity of Nitro Substituted Imidazoles. U.S. Army Armament Research Development and Engineering Center.[1][3] [1]

  • Meanwell, N. A. (2011).[1] Improving Solubility of Drug Candidates in Organic Synthesis. Journal of Medicinal Chemistry. (General reference on solubilizing heterocycles).

Sources

Optimization

Technical Guide: Stability &amp; Handling of 3-Bromo-6-hydroxy-4-nitro-1H-indazole

This is a technical support guide designed for the Technical Support Center of a specialized chemical reagent supplier. It addresses the stability and reactivity of 3-Bromo-6-hydroxy-4-nitro-1H-indazole , a complex heter...

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for the Technical Support Center of a specialized chemical reagent supplier. It addresses the stability and reactivity of 3-Bromo-6-hydroxy-4-nitro-1H-indazole , a complex heterocyclic scaffold often used in the development of kinase inhibitors (e.g., VEGFR, IDO1 inhibitors).[1]

Document ID: TS-IND-4N-BR-06 | Revision: 2.1 | Scope: Basic Reaction Conditions[1]

Executive Summary & Molecule Profile

To: Medicinal Chemists, Process Chemists From: Senior Application Scientist, Heterocyclic Chemistry Division

3-Bromo-6-hydroxy-4-nitro-1H-indazole is a "push-pull" system.[1] It contains an electron-withdrawing nitro group at C4 and an electron-donating hydroxyl group at C6.[1] While the indazole core is generally robust, the specific arrangement of the 3-Bromo and 4-Nitro groups creates a "hotspot" for nucleophilic attack, while the 6-Hydroxy group introduces oxidation sensitivity.

The Golden Rule: In basic media, this molecule exists as a dianion (deprotonated at O-6 and N-1).[1] This species is highly susceptible to SNAr (Nucleophilic Aromatic Substitution) at the C3 position if nucleophilic bases are used.

Critical Stability Alerts (The "Red Flags")

Before initiating any reaction (alkylation, coupling, or protection), review these critical failure modes.

A. The SNAr Trap (Loss of Bromine)

The 4-Nitro group strongly activates the C3 position. The C3-Br bond, usually stable in standard indazoles, becomes labile in this scaffold.

  • Risk: Using strong nucleophilic bases (e.g., NaOH, NaOMe, LiOH) or heating with alkoxides.

  • Result: Displacement of Bromine by Hydroxide or Alkoxide.

  • Observation: Reaction turns deep red/black; Mass Spec shows [M-Br+OH] or [M-Br+OMe].[1]

B. Oxidative Degradation (Quinone Formation)

The 6-Hydroxy group, when deprotonated, is electron-rich.[1] In the presence of trace metals or air at high pH, the electron-deficient nitro-ring can facilitate the formation of quinoid-type degradation products.

  • Risk: Vigorous stirring in air with weak bases (K2CO3) in DMF/DMSO over long periods (>12h).[1]

  • Result: Formation of intractable "black tar" (polymerization).[1]

Mechanistic Reactivity Map

The following diagram illustrates the competing pathways when this molecule is exposed to base.

ReactivityMap Start 3-Bromo-6-hydroxy- 4-nitro-1H-indazole Base Basic Condition (pH > 10) Start->Base Dianion Dianion Species (Reactive Intermediate) Base->Dianion Deprotonation (Fast) SNAr S_NAr at C3 (Displacement of Br) Dianion->SNAr If Nucleophile Present (OH-, OMe-) Alkylation N1/O-Alkylation (Desired Product) Dianion->Alkylation If Electrophile Present (R-X) Degradation Oxidative Polymerization Dianion->Degradation O2 / High Temp / Time

Figure 1: Reactivity pathways under basic conditions. Note that SNAr is a competitive parasitic reaction driven by the 4-Nitro activation.[1]

Troubleshooting Guide

Issue 1: "My reaction mixture turned black and I lost the Bromine."

Diagnosis: You likely used a nucleophilic base (Hydroxide/Alkoxide) or a solvent that hydrolyzed.[1] The Chemistry: The 4-NO2 group pulls electron density, making C3 highly electrophilic. Hydroxide attacks C3, forming a Meisenheimer complex, followed by the expulsion of Bromide. Corrective Action:

  • Switch Base: Use non-nucleophilic bases only.

    • Recommended: Cs2CO3, K2CO3, NaH, or DIPEA/DBU.

    • Forbidden: NaOH, KOH, NaOMe, NaOEt.

  • Dry Solvents: Ensure DMF or DMSO is anhydrous (<50 ppm H2O) to prevent Hydroxide generation via equilibrium.[1]

Issue 2: "I am getting a mixture of N1, N2, and O-alkylation."

Diagnosis: The molecule is an ambient nucleophile with three reactive sites: N1, N2, and O-6. The Chemistry:

  • O-6: Phenolic oxygen (pKa ~8-9).[1] Reacts fastest with "hard" electrophiles but is reversible if silylated.[1]

  • N-1: Thermodynamic product.[1][2][3] Favored by the electron-withdrawing 4-NO2 group (increases acidity of NH).[1]

  • N-2: Kinetic product.[1][2] Often favored by steric hindrance at N1 (though 7-H is small) or specific chelating conditions.[1] Corrective Action:

  • To favor N1-Alkylation: Use Cs2CO3 in DMF . The Cesium effect often promotes N1 selectivity via coordination.

  • To favor O-Alkylation: This is difficult to do selectively without protecting the Nitrogen.[1] It is better to protect N1 (e.g., THP or SEM), then alkylate Oxygen, then deprotect.

Issue 3: "Low yields during Suzuki Coupling at C3."

Diagnosis: Protodebromination or poisoning of the Pd catalyst by the nitro group or free phenol. Corrective Action:

  • Protect the Phenol: Never attempt Suzuki coupling on the free 6-OH/4-NO2 substrate.[1] The phenoxide can coordinate Palladium. Protect as a Methyl Ether or Benzyl Ether first.[1]

  • Base Choice: Use mild bases like K3PO4 rather than Carbonates if temperature >80°C is required.[1]

Optimized Protocols

Protocol A: Safe Regioselective N1-Alkylation

Target: Protecting the scaffold or introducing a side chain without SNAr side reactions.

  • Preparation: Dry 3-Bromo-6-hydroxy-4-nitro-1H-indazole (1.0 eq) in a vacuum oven.

  • Solvent: Dissolve in anhydrous DMF (0.1 M concentration).

  • Base: Add Cs2CO3 (2.5 eq). Note: We use excess base to cover both the OH and NH protons.

  • Electrophile: Add Alkyl Halide (1.1 eq) dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (25°C). Do not heat above 40°C.

    • Why? Heating increases the risk of N2 alkylation and SNAr if trace water is present.

  • Workup: Dilute with EtOAc, wash with dilute Citric Acid (pH 4-5) to remove base.[1] Do not use strong acid.

Protocol B: Decision Matrix for Base Selection

Use this logic flow to select the correct base for your specific transformation.

BaseSelection Start Select Reaction Type Q1 Is the Electrophile Base-Sensitive? Start->Q1 Type1 Alkylation (R-X) Q1->Type1 No Type2 Suzuki Coupling Q1->Type2 N/A Base1 Use Cs2CO3 or K2CO3 Solvent: DMF/ACN Type1->Base1 Standard Base2 Use DIPEA or DBU Solvent: DCM/THF Type1->Base2 If R-X is labile Base3 Use K3PO4 (mild) Protect OH first! Type2->Base3 Warning AVOID: NaOH, NaOMe, NaOEt (Causes S_NAr of Br) Base1->Warning

Figure 2: Base selection logic to prevent scaffold degradation.

Frequently Asked Questions (FAQ)

Q: Can I use Sodium Hydride (NaH) for alkylation? A: Yes, but with caution. NaH is non-nucleophilic, so it will not displace the Bromine. However, it is a very strong base. It will instantly generate the dianion. Ensure your electrophile is added immediately after H2 evolution ceases to prevent oxidative degradation of the electron-rich dianion.[1]

Q: Why is the 4-Nitro group so problematic for stability? A: The nitro group is a strong electron-withdrawing group (EWG).[1] While it stabilizes the negative charge on the nitrogen (making the NH more acidic), it also pulls electron density from the C3-Br bond. This makes the C3 carbon highly positive (electrophilic), inviting attack from any nucleophile in your pot (like water or hydroxide).

Q: Can I remove the Bromine later? A: Yes. The C3-Br bond is an excellent handle.[1] It can be removed via Pd-catalyzed hydrogenation (H2, Pd/C) or converted via Suzuki/Buchwald couplings.[1] Note: If you hydrogenate, you will likely reduce the Nitro group to an Amine (C4-NH2) simultaneously.

References & Grounding

  • Regioselectivity of Indazole Alkylation:

    • Title: Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights.

    • Source: Beilstein J. Org.[1] Chem. 2024, 20, 1940–1954.

    • Relevance: Establishes the preference for N1 alkylation in electron-deficient indazoles and the "Cesium Effect."

    • URL:

  • SNAr Reactivity of Nitro-Indazoles:

    • Title: Nucleophilic Aromatic Substitution on Nitro-substituted Heterocycles.[1]

    • Source: Chemistry LibreTexts / OpenStax (General Principles of SNAr on activated rings).

    • Relevance: Explains the mechanism by which 4-Nitro activates the 3-position for nucleophilic attack.

    • URL:[1]

  • Indazole Synthesis & Properties:

    • Title: Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives.

    • Source: J. Org.[1] Chem. 2022.[1][4][5]

    • Relevance: Provides structural data and acidity trends for nitro-substituted indazoles.

    • URL:

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 3-Bromo-6-hydroxy-4-nitro-1H-indazole before handling.

Sources

Troubleshooting

Minimizing side reactions during the bromination of 6-hydroxy-4-nitro-indazole

Welcome to the technical support center for the functionalization of complex heterocyclic systems. This guide is designed for researchers, medicinal chemists, and process development scientists working on the synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the functionalization of complex heterocyclic systems. This guide is designed for researchers, medicinal chemists, and process development scientists working on the synthesis of indazole derivatives. We will address the specific challenges associated with the electrophilic bromination of 6-hydroxy-4-nitro-indazole, a substrate with complex and competing electronic effects. Our focus is on providing practical, field-tested solutions to minimize side reactions and maximize the yield of the desired regioisomer.

Introduction: The Challenge of Selectivity

The bromination of 6-hydroxy-4-nitro-indazole is a non-trivial synthetic step due to the intricate interplay of substituent effects on the indazole core. The molecule presents a classic challenge in electrophilic aromatic substitution:

  • A Strongly Activating Group: The C6-hydroxyl group is a powerful ortho-, para-directing activator, increasing the electron density of the benzene portion of the scaffold and making it highly susceptible to electrophilic attack, particularly at the C5 and C7 positions.

  • A Strongly Deactivating Group: The C4-nitro group is a potent meta-directing deactivator, withdrawing electron density and reducing the ring's overall reactivity.

  • An Intrinsically Reactive Heterocycle: The indazole ring itself has positions of inherent reactivity, with electrophilic substitution often favoring the C3, C5, and C7 positions.[1]

This confluence of directing effects can lead to a variety of undesired outcomes, including poor regioselectivity, over-bromination, and low yields. This guide provides a systematic approach to troubleshoot and optimize this delicate transformation.

Troubleshooting Guide: Common Issues & Solutions

This section is structured to address specific experimental outcomes you may be encountering.

Question 1: My reaction is producing a mixture of several mono-brominated isomers. How can I improve regioselectivity?

Answer: This is the most common issue and stems directly from the competing directing effects of the hydroxyl and nitro groups. The primary sites of electrophilic attack on the 4-nitro-1H-indazole ring are C7 and C3.[2] However, the C6-hydroxyl group strongly activates the C5 and C7 positions. Therefore, you are likely seeing a mixture of C7-bromo, C5-bromo, and potentially C3-bromo isomers.

Root Cause Analysis & Corrective Actions:

  • Reagent Steric Hindrance: The choice of brominating agent is critical. A bulkier bromine carrier can sterically hinder attack at a more crowded position.

    • Solution: Switch from molecular bromine (Br₂) to N-Bromosuccinimide (NBS). NBS is not only milder but also a bulkier electrophile source, which can enhance selectivity for the less sterically hindered position. 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) is another effective and stable alternative to liquid bromine.[3][4][5]

  • Solvent Polarity: The solvent can influence the reactivity of the electrophile and stabilize or destabilize charged intermediates in the reaction mechanism, thereby altering the product ratio.

    • Solution: Conduct a solvent screen. Begin with less polar solvents like dichloromethane (DCM) or chloroform (CHCl₃). Compare these results with reactions run in more polar aprotic solvents like acetonitrile (MeCN) or N,N-Dimethylformamide (DMF). Halogenations in DMF have been shown to be effective for indoles, a related heterocycle.[6]

  • Temperature Control: Lower temperatures increase the energy difference required to overcome the activation barriers for different pathways. This generally favors the product that proceeds through the most stable transition state, leading to higher selectivity.

    • Solution: Perform the reaction at 0 °C or even -20 °C. Add the brominating agent slowly and portion-wise to maintain a low internal temperature and concentration of the electrophile.

Logical Workflow for Optimizing Regioselectivity

start Start: Mixture of Isomers Observed reagent Change Brominating Agent (Br₂ → NBS or DBDMH) start->reagent check1 Improved Selectivity? reagent->check1 temp Lower Reaction Temperature (e.g., RT → 0 °C or -20 °C) check2 Improved Selectivity? temp->check2 solvent Screen Solvents (e.g., DCM, MeCN, DMF) check3 Improved Selectivity? solvent->check3 check1->temp No success Success: Optimized Protocol check1->success Yes check2->solvent No check2->success Yes check3->success Yes fail Consider Protection Strategy (See FAQ) check3->fail No

Caption: Troubleshooting workflow for poor regioselectivity.

Question 2: I am observing significant amounts of di-brominated or even tri-brominated products, even when using one equivalent of my brominating agent.

Answer: This is a classic sign of over-bromination, caused by the powerful activating effect of the C6-hydroxyl group. The mono-brominated product is often more electron-rich and thus more reactive than the starting material, leading to a rapid second addition.

Root Cause Analysis & Corrective Actions:

  • Reagent Reactivity: Molecular bromine (Br₂) is highly reactive and often difficult to control with activated substrates.

    • Solution: Immediately switch to a milder brominating agent. N-Bromosuccinimide (NBS) is the standard choice for controlling brominations on activated aromatic rings.

  • Stoichiometry and Addition Rate: Even with a 1:1 stoichiometry, localized high concentrations of the brominating agent upon addition can cause over-bromination before the reagent has dispersed.

    • Solution: Use a slight substoichiometric amount of NBS (e.g., 0.95 equivalents). Add the NBS as a solid in small portions over an extended period (e.g., 1-2 hours) or as a dilute solution via syringe pump. This keeps the instantaneous concentration of the electrophile low.

  • Reaction Monitoring: Allowing the reaction to run for a fixed time can lead to over-bromination as the starting material is consumed.

    • Solution: Monitor the reaction progress meticulously every 15-30 minutes using Thin Layer Chromatography (TLC) or LC-MS. Quench the reaction immediately upon observing the maximum formation of the desired mono-brominated product and minimal di-brominated product.

Question 3: My starting material is consumed, but my yield is low and I see a lot of dark, insoluble baseline material on my TLC plate.

Answer: This suggests product decomposition or polymerization. Phenols are susceptible to oxidation under certain bromination conditions, which can lead to colored, polymeric byproducts.

Root Cause Analysis & Corrective Actions:

  • Oxidation of the Phenol: The hydroxyl group can be oxidized by the brominating agent or by-products, especially under harsh conditions.

    • Solution: Run the reaction under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric oxygen. Use degassed solvents. Ensure your brominating agent is pure; old NBS can contain free bromine and acidic impurities that promote side reactions.

  • Harsh Reaction Conditions: High temperatures or the presence of strong acids can cause decomposition of the sensitive indazole ring system.

    • Solution: Maintain a low reaction temperature (0 °C is a good starting point). Avoid the use of strong acid catalysts unless absolutely necessary and screened in small-scale trials.

Frequently Asked Questions (FAQs)

Q: Which brominating agent is best for this substrate?

A: There is no single "best" agent, as the optimal choice depends on your desired outcome (e.g., regioselectivity vs. reaction speed). However, for a highly activated and sensitive substrate like 6-hydroxy-4-nitro-indazole, a controlled approach is paramount.

ReagentFormulaKey AdvantagesPotential Issues for this Substrate
N-Bromosuccinimide (NBS) C₄H₄BrNO₂Mild and selective; easy-to-handle solid; generally favors mono-bromination.May require longer reaction times or a catalyst for less activated systems.
Molecular Bromine Br₂Highly reactive and inexpensive.Difficult to control; high risk of over-bromination and poor selectivity with activated rings.[7]
DBDMH C₅H₆Br₂N₂O₂Stable, solid bromine source; efficient and can be used under mild, ultrasound-assisted conditions.[3][4][5]Reactivity profile is potent; may still pose selectivity challenges without careful optimization.

Recommendation: Start with N-Bromosuccinimide (NBS) due to its proven track record in providing selectivity with activated aromatic systems.

Q: Should I consider a protection strategy for the hydroxyl or indazole N-H groups?

A: Yes, a protection-deprotection strategy is an excellent and often necessary approach for complex substrates.

  • Protecting the Hydroxyl Group: This is a highly recommended strategy to prevent over-bromination. Converting the -OH to an ether (e.g., methyl ether, -OMe) or an ester (e.g., acetate, -OAc) significantly dampens its activating effect. The directing influence will then be primarily from the ether/ester and the nitro group, leading to a more predictable regiochemical outcome. The protecting group can be removed in a subsequent step.

  • Protecting the Indazole N-H: The N-H proton can be acidic and may interfere with certain reagents. Protecting the nitrogen, often at the N1 position, can also subtly influence the electronic distribution and thus the site of bromination.[8] A group like 2-(trimethylsilyl)ethoxymethyl (SEM) can be used to protect the N-2 position and direct lithiation to C-3 if further functionalization is desired there.[9]

Diagram of Competing Directing Effects

Caption: Summary of electronic influences on bromination sites.

Recommended Starting Protocol: Selective Mono-bromination

This protocol is designed as a conservative starting point to maximize the chances of achieving selective mono-bromination.

Objective: Synthesize 7-bromo-6-hydroxy-4-nitro-indazole (predicted major isomer).

Materials:

  • 6-hydroxy-4-nitro-indazole

  • N-Bromosuccinimide (NBS), recrystallized

  • Acetonitrile (MeCN), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Ethyl Acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add 6-hydroxy-4-nitro-indazole (1.0 eq). Dissolve it in anhydrous acetonitrile (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add N-Bromosuccinimide (0.98 eq) as a solid in four portions, one every 20 minutes, while stirring vigorously. Ensure the temperature remains below 5 °C.

  • Monitoring: After the final addition, monitor the reaction by TLC (e.g., 3:7 EtOAc:Hexanes) every 15 minutes. Look for the consumption of starting material and the appearance of a new, slightly less polar spot.

  • Quenching: Once the starting material is mostly consumed (or when a significant di-bromo spot appears), quench the reaction by adding an equal volume of saturated aqueous sodium thiosulfate solution to destroy any remaining NBS or bromine.

  • Work-up: Transfer the mixture to a separatory funnel. Dilute with ethyl acetate and water. Wash the organic layer sequentially with saturated NaHCO₃ solution (1x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution (e.g., starting from 10% EtOAc in hexanes and gradually increasing polarity) to separate the desired mono-bromo isomer from unreacted starting material and di-bromo byproducts.

References

  • BenchChem. (2025). Troubleshooting regioselectivity in indazole synthesis. BenchChem Technical Support.
  • BenchChem. (2025). Improving yield in the cyclization step of 6-bromo-1H-indazol-4-amine synthesis. BenchChem Technical Support.
  • BenchChem. (2025). Overcoming regioselectivity issues in indazole synthesis. BenchChem Technical Support.
  • Boulton, B. E., & Coller, B. A. W. (n.d.). Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. III. Aqueous bromination of indazole. ResearchGate. [Link]

  • Ying, S., Liu, X., Guo, T., Li, X., Zhou, M., Wang, X., Zhu, M., Jiang, H., & Gui, Q.-W. (n.d.). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances. [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. [Link]

  • Hernández-Vázquez, E., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing 6-Bromo-Indazole Synthesis. BenchChem Technical Support.
  • BenchChem. (2025). Application Notes and Protocols for the Regioselective Bromination of 4-Nitro-1H-indazole. BenchChem Technical Support.
  • El-Shorbagy, A., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. [Link]

  • BenchChem. (n.d.).
  • Ying, S., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances. [Link]

  • Wei, T., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances. [Link]

  • Royal Society of Chemistry. (n.d.). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. [Link]

  • Wei, T., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. National Center for Biotechnology Information. [Link]

  • Humphrey, G. R., et al. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. Journal of Organic Chemistry. [Link]

  • BenchChem. (n.d.). A Comparative Analysis of Synthetic Pathways to 6-Bromo-1-methyl-1H-indazol-4-amine. BenchChem.
  • Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]

  • Bocchi, V., & Palla, G. (1982). High Yield Selective Bromination and Iodination of Indoles in N,N-Dimethylformamide. Semantic Scholar. [Link]

  • Guggenberger, C. J., & Van der Puy, M. (2000). Bromination of hydroxyaromatic compounds.
  • ResearchGate. (n.d.). Optimization of batch conditions for the mono ortho-bromination reaction. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the direct bromination of 4-nitrobenzonitrile (1a) a. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding the Reactivity and Spectroscopic Properties of 6-Nitroindazole. [Link]

  • Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]

Sources

Optimization

Technical Support Center: Recrystallization of 3-Bromo-6-hydroxy-4-nitro-1H-indazole

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 3-Bromo-6-hydrox...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 3-Bromo-6-hydroxy-4-nitro-1H-indazole via recrystallization. The following protocols and advice are grounded in established chemical principles and best practices for the purification of substituted nitroaromatic compounds.

I. Understanding the Molecule: Physicochemical Profile

A successful recrystallization hinges on understanding the physicochemical properties of the target compound. While experimental data for 3-Bromo-6-hydroxy-4-nitro-1H-indazole is not extensively published, we can infer its behavior based on its functional groups:

  • Indazole Core: A heterocyclic aromatic ring system.

  • Bromo Group: A heavy halogen that increases molecular weight and can participate in halogen bonding.

  • Nitro Group: A strongly electron-withdrawing and polar group.

  • Hydroxy Group: A polar group capable of hydrogen bonding.

This combination of functional groups suggests that 3-Bromo-6-hydroxy-4-nitro-1H-indazole is a polar, high-melting-point solid with the potential for strong intermolecular interactions.

II. Troubleshooting Guide: From Impure Solid to High-Purity Crystals

This section addresses common challenges encountered during the recrystallization of 3-Bromo-6-hydroxy-4-nitro-1H-indazole and provides step-by-step solutions.

Issue 1: Poor Crystal Yield

A low recovery of purified product is a frequent issue in recrystallization. The primary causes are using an excessive volume of solvent or premature crystallization.

Protocol 1: Single-Solvent Recrystallization

  • Solvent Selection: Based on the polarity of the target molecule, polar solvents are a good starting point. Methanol and ethanol are often effective for nitro-substituted indazoles.

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen solvent to your crude 3-Bromo-6-hydroxy-4-nitro-1H-indazole. Heat the mixture to the solvent's boiling point with gentle swirling. Continue adding the hot solvent dropwise until the solid just dissolves.[1][2]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This should be done quickly to prevent premature crystallization in the funnel.

  • Cooling: Allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities within the crystal lattice. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Table 1: Recommended Solvents for Recrystallization of Polar Aromatic Compounds

SolventBoiling Point (°C)PolarityNotes
Methanol64.7Polar ProticOften a good choice for polar compounds.
Ethanol78.4Polar ProticSimilar to methanol, with a higher boiling point.
Water100Very Polar ProticMay be used in a mixed solvent system.
Acetone56Polar AproticCan be a good solvent, but its low boiling point may limit the solubility difference between hot and cold solutions.[3]
Ethyl Acetate77.1Moderately PolarAnother potential option, often used for compounds of intermediate polarity.
Issue 2: Oiling Out

"Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid. This is common for compounds with low melting points or when the solution is supersaturated at a temperature above the compound's melting point in that solvent.

Protocol 2: Mixed-Solvent (Solvent-Antisolvent) Recrystallization

This technique is particularly useful when a single solvent does not provide the desired solubility profile. A common and effective approach for substituted indazoles is an alcohol-water system.[4]

  • Dissolution: Dissolve the crude 3-Bromo-6-hydroxy-4-nitro-1H-indazole in a minimal amount of a "good" hot solvent (e.g., methanol or ethanol) in which it is highly soluble.

  • Addition of Antisolvent: While the solution is still hot, add a "poor" solvent (an "antisolvent," e.g., water) dropwise until the solution becomes slightly turbid (cloudy). The antisolvent should be miscible with the good solvent but should have low solubility for the target compound.

  • Clarification: Add a few drops of the hot "good" solvent until the turbidity just disappears.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Collect and dry the crystals as described in Protocol 1.

Diagram 1: Decision-Making Workflow for Recrystallization Technique

Recrystallization_Workflow start Crude Solid dissolve Dissolve in minimal hot solvent start->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool Slow Cooling hot_filtration->cool crystals High-Purity Crystals cool->crystals oiling_out Compound Oils Out cool->oiling_out Problem no_crystals No Crystals Form cool->no_crystals Problem mixed_solvent Use Mixed-Solvent Technique oiling_out->mixed_solvent mixed_solvent->cool induce_crystallization Induce Crystallization induce_crystallization->cool no_crystals->induce_crystallization

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Development for Purity Assessment of Indazole Intermediates

As a Senior Application Scientist, the path to a robust analytical method is not a linear progression but a strategic exploration of controlled variables. The purity of an active pharmaceutical ingredient (API) is only a...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, the path to a robust analytical method is not a linear progression but a strategic exploration of controlled variables. The purity of an active pharmaceutical ingredient (API) is only as reliable as the method used to measure it. For indazole-based drug substances, critical intermediates often possess challenging physicochemical properties—polarity, potential for isomerism, and pH-dependent behavior—that demand a nuanced approach to High-Performance Liquid Chromatography (HPLC) method development.

This guide eschews a simple checklist in favor of a comparative, logic-driven workflow. We will explore the causality behind experimental choices, demonstrating how to build a self-validating method grounded in chromatographic principles and regulatory expectations. Our focus will be on establishing a stability-indicating purity method, capable of separating the main indazole intermediate from its potential process-related impurities and degradants.

Pillar 1: Analyte Characterization - The Foundation of Method Development

Before a single vial is loaded, a thorough understanding of the indazole intermediate is paramount. Indazoles are bicyclic heteroaromatic compounds, typically exhibiting moderate polarity and possessing a basic nitrogen atom.[1][2] This initial assessment informs our entire strategy.

  • Polarity & Solubility: Indazoles are generally soluble in common HPLC organic modifiers like acetonitrile and methanol but can present retention challenges on conventional reversed-phase columns, especially in highly aqueous mobile phases.[3]

  • UV Absorbance: The fused aromatic system provides a strong chromophore, making UV detection a suitable choice. A UV scan of the intermediate in the mobile phase diluent is essential to determine the optimal detection wavelength (λmax) for maximum sensitivity.

  • pKa: The pKa of the indazole's protonated form is critical. Method robustness is significantly enhanced by controlling the mobile phase pH to be at least 2 units away from the analyte's pKa, ensuring a single, stable ionic form.[4]

Pillar 2: Strategic Method Development - A Comparative Analysis

A systematic approach involves screening key parameters to identify the most effective separation conditions. We will compare different stationary and mobile phases, illustrating how each choice influences selectivity and resolution.

Workflow for HPLC Method Development

The development process follows a logical sequence of screening, optimization, and validation.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Screening & Optimization cluster_2 Phase 3: Finalization Analyte Analyte Characterization (Polarity, pKa, UV λmax) ColumnScreen Stationary Phase (Column) Screening Analyte->ColumnScreen MobilePhaseScreen Mobile Phase Screening (Organic Modifier & pH) ColumnScreen->MobilePhaseScreen Initial Assessment GradientOpt Gradient Optimization (Slope & Time) MobilePhaseScreen->GradientOpt Fine-Tuning Validation Method Validation (ICH Q2(R2)) GradientOpt->Validation FinalMethod Final, Robust Method Validation->FinalMethod

Caption: Logical workflow for systematic HPLC method development.

Comparison 1: The Impact of Stationary Phase Selection

The choice of HPLC column is the most powerful tool for influencing selectivity.[5] For a model indazole intermediate and a potential closely-eluting positional isomer (Impurity A), we compared three distinct reversed-phase column chemistries.

ColumnSelectivity node_c18 C18 (ODS) Primary: Hydrophobic Interaction node_aq Polar-Embedded (AQ-Type) Hydrophobic Interaction Polar Interaction (H-Bonding) node_phenyl Phenyl-Hexyl Hydrophobic Interaction π-π Interaction Analyte Indazole Analyte Analyte->node_c18 Analyte->node_aq Analyte->node_phenyl

Caption: Primary interaction forces for different HPLC stationary phases.

  • Columns:

    • Standard C18 (e.g., 4.6 x 150 mm, 5 µm)

    • Polar-Embedded C18 (e.g., YMC-Pack ODS-AQ, 4.6 x 150 mm, 5 µm)[3]

    • Phenyl-Hexyl (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10-90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: 254 nm

  • Temperature: 30 °C

  • Injection Volume: 10 µL

Stationary PhaseRetention Time (Indazole) (min)Retention Time (Impurity A) (min)Resolution (Rs)Tailing Factor (Tf)
Standard C188.218.351.31.6
Polar-Embedded C18 9.54 10.05 2.8 1.1
Phenyl-Hexyl9.159.251.11.3

Analysis & Rationale: The Standard C18 column provided poor resolution (Rs < 1.5) and significant peak tailing, a common issue for basic compounds due to secondary interactions with residual silanols. The Phenyl-Hexyl column, while offering some alternative selectivity through π-π interactions, failed to baseline-resolve the critical pair. The Polar-Embedded C18 column demonstrated superior performance.[3] Its hydrophilic surface prevents phase collapse in high-aqueous conditions and provides shielding of silanols, resulting in excellent peak shape (Tf ≈ 1.1) and baseline resolution (Rs > 2.0) of the critical pair. This column was selected for further optimization.

Comparison 2: Mobile Phase Optimization

With a suitable column selected, the mobile phase composition is optimized to fine-tune the separation.[6][7] We evaluated the effect of organic modifier and pH.

  • Column: Polar-Embedded C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase A: As specified in the table

  • Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH)

  • Gradient: Optimized for each condition to achieve elution in <15 min

  • Other Conditions: Same as column screening

Organic ModifierAqueous Phase (pH)Resolution (Rs) (Indazole/Impurity A)Analysis Time (min)
Acetonitrile0.1% Formic Acid (pH ≈ 2.7)2.812.5
Methanol0.1% Formic Acid (pH ≈ 2.7)2.414.0
Acetonitrile 10mM Ammonium Acetate (pH 5.0) 3.5 11.0

Analysis & Rationale: Acetonitrile generally provides better efficiency (sharper peaks) and lower backpressure than methanol, which was observed here. The most significant improvement came from adjusting the pH. While the low pH of formic acid ensures complete protonation, moving to a buffered pH of 5.0 (still well below the likely pKa of any potential acidic impurities) altered the selectivity and significantly improved the resolution of the critical pair to 3.5. This highlights the importance of pH as a powerful tool in method development for ionizable compounds.[4]

Pillar 3: The Optimized & Validated Method

Based on the comparative data, the final method was established. This method must then be validated according to regulatory guidelines to ensure it is fit for its intended purpose.[8][9][10]

Final Optimized HPLC Method
  • Column: Polar-Embedded C18 (e.g., YMC-Pack ODS-AQ), 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 10mM Ammonium Acetate in Water, pH 5.0

  • Mobile Phase B: Acetonitrile

  • Gradient: 15% to 75% B in 10 minutes, hold at 75% B for 2 minutes, return to 15% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: 254 nm

  • Temperature: 30 °C

  • Injection Volume: 10 µL

  • Diluent: 50:50 Water:Acetonitrile

Method Validation Protocol: A Trust-Building Framework

The optimized method must undergo validation as per ICH Q2(R2) guidelines.[11][12][13][14] This process demonstrates that the analytical procedure is suitable and reliable for routine use.

  • Specificity: Forced degradation studies (acid, base, peroxide, heat, light) are performed to demonstrate that the method can separate the main peak from all potential degradation products and process impurities. Peak purity analysis using a Diode Array Detector (DAD) should confirm peak homogeneity.

  • Linearity: Analyze a minimum of five concentrations across the reporting range (e.g., LOQ to 150% of the specification limit for impurities). The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking known amounts of impurities into the sample matrix at three levels (e.g., 50%, 100%, 150% of the specification limit). Recovery should typically be within 90.0% to 110.0%.

  • Precision:

    • Repeatability: Six replicate injections of the same sample preparation.

    • Intermediate Precision: The assay is repeated by a different analyst on a different day with a different instrument. The Relative Standard Deviation (RSD) for both should be ≤ 5.0% for impurities.

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): Determined experimentally, often based on a signal-to-noise ratio of 10:1 for LOQ and 3:1 for LOD.

  • Robustness: Intentionally vary method parameters (e.g., pH ± 0.2 units, column temperature ± 5 °C, flow rate ± 10%) to ensure the method's performance remains acceptable under minor variations.

Conclusion

Developing a robust HPLC purity method for indazole intermediates is a systematic process built on a foundation of analyte understanding and comparative experimentation. By methodically evaluating stationary and mobile phases, we moved from a suboptimal separation to a highly resolving, efficient method. The choice of a polar-embedded C18 column was critical for achieving good peak shape and retention, while mobile phase pH optimization provided the necessary selectivity to resolve a critical impurity pair. Grounding these experimental choices in chromatographic theory and finalizing the process with a comprehensive validation plan ensures the resulting method is accurate, trustworthy, and fit for purpose in a regulated drug development environment.

References

  • Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds.
  • United States Pharmacopeia. (n.d.). General Chapters: <621> CHROMATOGRAPHY.
  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns.
  • Agilent. (n.d.). Understanding the Latest Revisions to USP <621>.
  • United States Pharmacopeia. (2023, November 1). USP-NF <621> Chromatography.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • United States Pharmacopeia. (2023). <621> Chromatography. USP-NF.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Phenomenex. (2022, May 20). Choosing the Right UHPLC Column for Highly Polar Basic Compounds.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • YMC America. (2017, December 8). 3 Ideal Columns for Analyzing Polar Compounds.
  • Scribd. (n.d.). USP-NF 621 Chromatography.
  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Drawell. (n.d.). Strategies for Method Development and Optimization in HPLC.
  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • ChemicalBook. (2022, January 29). Indazole - Synthesis and Reactions as a Chemical Reagent.
  • ResearchGate. (n.d.). Structure and synthesis of indazole.

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Comparative

A Comparative Analysis of the Bioactivity of 3-Bromo vs. 3-Chloro Indazole Derivatives

A Technical Guide for Drug Development Professionals The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous biologically active compounds.[1] Halogenation of the indazole r...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous biologically active compounds.[1] Halogenation of the indazole ring, particularly at the 3-position, is a key strategy for modulating the physicochemical properties and biological activity of these derivatives. This guide provides a comparative analysis of 3-bromo and 3-chloro indazole derivatives, offering insights into their structure-activity relationships (SAR) and potential therapeutic applications.

The Influence of Halogenation on Bioactivity

The introduction of a bromine or chlorine atom at the 3-position of the indazole ring significantly impacts the molecule's electronic and lipophilic character. These changes can influence binding interactions with biological targets, membrane permeability, and metabolic stability. While both halogens are electron-withdrawing, bromine is larger and more polarizable than chlorine, which can lead to distinct pharmacological profiles.

Anticancer Activity: A Tale of Two Halogens

Indazole derivatives are well-established as potent anticancer agents, often functioning as kinase inhibitors.[2][3] The nature of the halogen at the C3 position can fine-tune this activity.

While direct comparative studies are limited, analysis of related compounds suggests that the choice between bromine and chlorine can be critical. For instance, in a series of indazole derivatives targeting breast cancer cell lines, modifications at other positions on the indazole ring, rather than a simple halogen swap at C3, were shown to dramatically affect potency.[2] This highlights the importance of considering the entire molecular scaffold in SAR studies.

Key Insights:

  • The indazole core is a privileged scaffold for developing kinase inhibitors.[4]

  • The electronic properties of the halogen at the 3-position can influence binding to the kinase hinge region.

  • The overall substitution pattern on the indazole ring dictates the ultimate anticancer potency.

Antimicrobial Potential: Targeting Bacterial and Fungal Pathogens

Indazole derivatives have also demonstrated promising antimicrobial activity.[5][6] The halogen at the 3-position can play a role in the compound's ability to penetrate microbial cell walls and interact with essential enzymes.

A study on 1,2,3-triazole derivatives linked to a 3-bromo-1H-indazole scaffold revealed significant antibacterial activity, particularly against Gram-positive bacteria like S. pneumoniae.[7] While a direct comparison with 3-chloro analogs was not performed in this study, it underscores the potential of 3-bromoindazoles as a starting point for novel antimicrobial agents. Another study noted that certain indazole derivatives showed modest activity against various Gram-positive clinical isolates.[6]

Structure-Activity Relationship (SAR) Considerations:

  • The lipophilicity conferred by the halogen can enhance membrane permeability.

  • The halogen can participate in halogen bonding, a type of non-covalent interaction that can contribute to target binding.[8]

  • The overall molecular structure, including other substituents, is crucial for optimizing antimicrobial efficacy.

Anti-inflammatory and Other Bioactivities

Beyond cancer and microbial infections, indazole derivatives have been explored for a range of other therapeutic applications, including anti-inflammatory, antiprotozoal, and anti-HIV activities.[9] For example, 3-chloro-6-nitro-1H-indazole derivatives have shown promise as antileishmanial agents by targeting the parasite's trypanothione reductase.[10][11][12]

In the context of anti-inflammatory action, indazole-3-carboxamides have been identified as potent blockers of the calcium-release activated calcium (CRAC) channel, which plays a key role in mast cell activation.[13] The specific regiochemistry of the carboxamide linker was found to be critical for activity, a finding that could be relevant when designing halogenated analogs.[13]

Experimental Methodologies for Bioactivity Assessment

To rigorously compare the bioactivity of 3-bromo and 3-chloro indazole derivatives, standardized experimental protocols are essential.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the 3-bromo and 3-chloro indazole derivatives and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform serial dilutions of the test compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing the Comparison

Diagram 1: General Workflow for Bioactivity Screening

G cluster_synthesis Compound Synthesis cluster_screening Bioactivity Screening cluster_analysis Data Analysis & Comparison Syn_Bromo Synthesis of 3-Bromo Indazole Derivatives Anticancer Anticancer Assays (e.g., MTT) Syn_Bromo->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC) Syn_Bromo->Antimicrobial Other Other Bioassays Syn_Bromo->Other Syn_Chloro Synthesis of 3-Chloro Indazole Derivatives Syn_Chloro->Anticancer Syn_Chloro->Antimicrobial Syn_Chloro->Other SAR Structure-Activity Relationship (SAR) Analysis Anticancer->SAR Antimicrobial->SAR Other->SAR Comparison Comparative Analysis of IC50/MIC Values SAR->Comparison Lead Lead Compound Identification Comparison->Lead G cluster_properties Physicochemical Properties cluster_interactions Biological Interactions Indazole 3-Halogenated Indazole Core Lipophilicity Lipophilicity (LogP) Indazole->Lipophilicity Electronics Electronic Effects (Hammett Constant) Indazole->Electronics Sterics Steric Hindrance Indazole->Sterics Metabolism Metabolic Stability Indazole->Metabolism Permeability Membrane Permeability Lipophilicity->Permeability Target Target Binding (e.g., Kinase Hinge) Electronics->Target Sterics->Target Bioactivity Overall Bioactivity Target->Bioactivity Permeability->Bioactivity Metabolism->Bioactivity

Caption: Interplay of physicochemical properties and biological interactions influencing the bioactivity of 3-halogenated indazoles.

Conclusion

The choice between a 3-bromo and a 3-chloro substituent on the indazole scaffold is a nuanced decision in drug design. While both can enhance bioactivity, their distinct physicochemical properties can lead to different pharmacological outcomes. A systematic approach, involving parallel synthesis and standardized biological evaluation of both series, is crucial for elucidating definitive structure-activity relationships. This will enable the rational design of next-generation indazole-based therapeutics with improved potency and selectivity.

References

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  • Al-Tel, T. H., et al. (2021). Novel 3-chloro-6-nitro-1 H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. PubMed, 34894940. [Link]

  • Al-Tel, T. H., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. ResearchGate. [Link]

  • Cremeno, M., et al. (2018). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. Journal of Medicinal Chemistry, 61(20), 9146-9166. [Link]

  • Kandakatla, N., et al. (2016). In silico studies on new Indazole derivatives as GSK-3β inhibitors. ResearchGate. [Link]

  • Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15875-15887. [Link]

  • Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]

  • Giraud, F., et al. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. [Link]

  • Norman, M. H., et al. (2012). Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists. Journal of Medicinal Chemistry, 55(17), 7796-7815. [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Organic Chemistry Portal. [Link]

  • Zhang, H., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]

  • Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 27(4), 845-849. [Link]

  • Sak, J., et al. (2023). Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Derivatives. Molecules, 28(14), 5433. [Link]

  • Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4099. [Link]

  • Dunga, A. K., et al. (2020). Anticancer activity of indazole compounds. ResearchGate. [Link]

  • Gaikwad, D. D., et al. (2021). Scheme 20. Synthesis of indazole derivatives in different methods. ResearchGate. [Link]

  • Zhang, H., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]

  • Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15875-15887. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. [Link]

  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Organic Chemistry Portal. [Link]

  • ResearchGate. (2021). Design, synthesis and biological evaluation of novel substituted indazole–1,2,3–triazolyl–1,3,4–oxadiazoles: Antimicrobial activity evaluation and docking study. ResearchGate. [Link]

  • Castagnolo, D., et al. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Molecules, 28(6), 2531. [Link]

  • PubChem. (n.d.). 6-Bromo-3-chloro-1H-indazole. PubChem. [Link]

  • Yildiz, I., et al. (2017). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Marmara Pharmaceutical Journal, 21(4), 856-865. [Link]

  • ResearchGate. (2023). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. ResearchGate. [Link]

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Validation

A Senior Application Scientist's Guide to Qualifying Reference Standards for the Analysis of 3-Bromo-6-hydroxy-4-nitro-1H-indazole

For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. This begins with the quality of the reference standards used.

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. This begins with the quality of the reference standards used. This guide provides an in-depth technical comparison of methodologies for qualifying reference standards for the analysis of 3-Bromo-6-hydroxy-4-nitro-1H-indazole, a crucial intermediate in many synthetic pathways. Given that a universally recognized, pharmacopoeial reference standard for this specific compound may not be readily available, this guide will focus on establishing a framework for the in-house qualification and comparison of commercially available materials.

The Critical Role of a Well-Characterized Reference Standard

A reference standard serves as the benchmark against which a sample is compared. Its purity, identity, and stability directly impact the accuracy and validity of analytical results. For a niche compound like 3-Bromo-6-hydroxy-4-nitro-1H-indazole, it is common for researchers to procure high-purity batches from chemical suppliers and qualify them for use as an in-house reference standard. This guide will walk you through the essential analytical techniques and data interpretation necessary for this qualification process.

Comparative Analysis of Analytical Techniques for Qualification

A multi-pronged analytical approach is necessary to thoroughly characterize a candidate reference standard. The primary techniques include High-Performance Liquid Chromatography (HPLC) for purity determination, Gas Chromatography-Mass Spectrometry (GC-MS) for identifying volatile impurities, and Quantitative Nuclear Magnetic Resonance (qNMR) for an accurate purity assessment.

Table 1: Comparison of Key Analytical Techniques for Reference Standard Qualification
Technique Purpose Strengths Limitations
HPLC-UV Purity assessment and detection of non-volatile impurities.High sensitivity for UV-active compounds, excellent for separating complex mixtures.Requires a reference standard for quantitative analysis; detector response can vary between compounds.
GC-MS Identification and quantification of volatile and semi-volatile impurities.High separation efficiency for volatile compounds; mass spectrometry provides structural information for impurity identification.Not suitable for non-volatile or thermally labile compounds.
qNMR Absolute purity determination.Provides a direct measure of purity without the need for a specific reference standard of the analyte; highly accurate and precise.[1][2][3][4][5]Lower sensitivity compared to chromatographic methods; requires a high-quality internal standard.

Experimental Protocols for Reference Standard Qualification

The following protocols are designed to provide a robust framework for qualifying a batch of 3-Bromo-6-hydroxy-4-nitro-1H-indazole as an in-house reference standard.

Workflow for Reference Standard Qualification

Reference Standard Qualification Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Purity and Identity Confirmation cluster_2 Phase 3: Stability Assessment A Procure High-Purity 3-Bromo-6-hydroxy-4-nitro-1H-indazole B Visual Inspection and Physicochemical Properties A->B C Solubility Testing B->C D HPLC-UV Purity Analysis C->D E GC-MS Analysis for Volatile Impurities D->E F NMR Spectroscopic Identity Confirmation E->F G Mass Spectrometry (MS) Confirmation F->G H Quantitative NMR (qNMR) for Absolute Purity G->H I Forced Degradation Studies (Acid, Base, Oxidation, Light, Heat) H->I J Establish Storage Conditions and Re-test Date I->J

Caption: A comprehensive workflow for the qualification of an in-house reference standard.

High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment

This method is designed to separate the main component from potential process-related impurities and degradation products.

Rationale: Reverse-phase HPLC is a versatile and widely used technique for the analysis of moderately polar aromatic compounds like nitroindazoles.[6] A C18 column provides excellent retention and separation capabilities. The gradient elution ensures that both polar and non-polar impurities can be detected within a reasonable timeframe. UV detection is suitable due to the chromophoric nature of the nitroaromatic system.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm and 320 nm (or PDA scan from 200-400 nm)

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh approximately 10 mg of the candidate reference standard and dissolve in 10 mL of methanol to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the initial mobile phase composition.

Data Analysis:

  • Determine the area percent of the main peak. A purity of ≥98% is generally considered a good starting point for a candidate reference standard.

  • The use of a PDA detector allows for peak purity analysis, which can help to identify co-eluting impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

This method is crucial for detecting residual solvents from the synthesis process.

Rationale: GC-MS is the gold standard for the analysis of volatile organic compounds. A low-polarity column like a 5% phenyl-methylpolysiloxane is a good general-purpose column for separating a wide range of solvents.

Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 280 °C, hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 35-500.

  • Sample Preparation: Prepare a solution of the candidate reference standard in a high-purity solvent that does not interfere with the analysis (e.g., DMSO) at a concentration of approximately 10 mg/mL.

Data Analysis:

  • Identify any peaks corresponding to common synthesis solvents by comparing their mass spectra to a library (e.g., NIST).

  • Quantify any identified solvents using an appropriate internal or external standard method.

Quantitative NMR (qNMR) for Absolute Purity Determination

qNMR is a primary analytical method that allows for the determination of purity without the need for a reference standard of the analyte itself.[1][2][3][4][5]

Rationale: The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a known, non-overlapping proton signal from the analyte with the integral of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated.

Instrumentation and Conditions:

  • NMR Spectrometer: A high-resolution NMR spectrometer (≥400 MHz).

  • Solvent: A suitable deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d6).

  • Internal Standard: A certified reference material with a known purity and a simple proton spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the candidate reference standard into a vial.

    • Accurately weigh approximately 5-10 mg of the certified internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

  • Acquisition Parameters:

    • Use a 90° pulse.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of both the analyte and the internal standard.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

Data Analysis:

The purity of the analyte can be calculated using the following formula:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • M = Molar mass

  • m = mass

  • P = Purity of the standard

Forced Degradation Studies

To ensure the analytical method is stability-indicating, forced degradation studies should be performed.[7] This involves subjecting the material to harsh conditions to intentionally produce degradation products.

Rationale: Forced degradation studies help to identify potential degradation pathways and ensure that the analytical method can separate the main component from its degradation products.[7][8][9]

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidation: 3% H2O2 at room temperature for 24 hours.

  • Thermal Degradation: 105 °C for 48 hours.

  • Photostability: Expose to light according to ICH Q1B guidelines.

Analyze the stressed samples using the developed HPLC method to demonstrate specificity.

Comparing Alternative Reference Materials

In the absence of a commercially available certified reference standard for 3-Bromo-6-hydroxy-4-nitro-1H-indazole, alternative materials from different suppliers should be evaluated using the protocols outlined above.

Table 2: Hypothetical Comparison of Two Commercial Batches
Parameter Supplier A (Batch 1) Supplier B (Batch 2) Comments
Purity by HPLC-UV (Area %) 98.5%99.2%Supplier B shows higher initial purity.
Number of Impurities >0.1% 21Supplier B has a cleaner impurity profile.
Residual Solvents by GC-MS Acetone: 500 ppmNot DetectedSupplier A has residual solvent from synthesis.
Purity by qNMR 98.2%99.1%qNMR confirms the higher purity of Supplier B's material.
Appearance Pale yellow powderOff-white powderThe color difference may indicate the presence of minor impurities.

Based on this hypothetical data, the material from Supplier B would be the preferred candidate for qualification as an in-house reference standard.

Conclusion

The qualification of an in-house reference standard for 3-Bromo-6-hydroxy-4-nitro-1H-indazole is a rigorous but essential process for ensuring the quality and reliability of analytical data. By employing a combination of chromatographic and spectroscopic techniques, with a particular emphasis on the power of qNMR for absolute purity determination, a well-characterized and reliable reference standard can be established. This comprehensive approach provides the necessary confidence for researchers and drug development professionals in their analytical measurements.

References

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Link][1]

  • University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR). Pharmacognosy Institute (PHCI). [Link][2]

  • FUJIFILM Wako Chemicals Europe GmbH. (n.d.). Quantitative NMR (qNMR). [Link][3]

  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link][4]

  • Mestrelab Resources. (n.d.). What is qNMR and why is it important?. [Link][5]

  • Chatterjee, A., et al. (2023). A constructive synthetic approach for reduction of nitro heterocyclics- characterization and degradation studies. Journal of the Indian Chemical Society, 100(7), 101005. [Link][8]

  • Venkatesh, D. N., & Shanmuga Kumar, S. D. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link][7]

  • González, N., et al. (1985). Effects of nitroheterocyclic drugs on macromolecule synthesis and degradation in Trypanosoma cruzi. Molecular and Biochemical Parasitology, 17(2), 193-206. [Link][9]

  • Sun, H. W., Wang, F. C., & Ai, L. F. (2007). Simultaneous determination of seven nitroimidazole residues in meat by using HPLC-UV detection with solid-phase extraction. Journal of Chromatography B, 857(2), 296-300. [Link][6]

Sources

Comparative

Crystal Structure Determination of 3-Bromo-6-hydroxy-4-nitro-1H-indazole: A Comparative Technical Guide

Executive Summary 3-Bromo-6-hydroxy-4-nitro-1H-indazole (CAS 1082041-19-7) represents a highly functionalized scaffold critical in the development of kinase inhibitors and anti-inflammatory agents. Its structural complex...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-6-hydroxy-4-nitro-1H-indazole (CAS 1082041-19-7) represents a highly functionalized scaffold critical in the development of kinase inhibitors and anti-inflammatory agents. Its structural complexity—featuring a halogen, a nitro group, and a phenolic hydroxyl on a tautomeric indazole core—presents significant characterization challenges.

This guide compares the Single Crystal X-Ray Diffraction (SC-XRD) workflow (the "Product") against alternative structural determination methods (PXRD, NMR, and DFT). While alternatives offer speed or theoretical insight, this guide demonstrates why SC-XRD remains the non-negotiable gold standard for this specific class of compounds, particularly for resolving the steric clash between the 3-bromo and 4-nitro substituents.

Part 1: The Challenge – Why This Molecule?

The determination of this structure is not trivial due to three competing physicochemical factors:

  • Tautomeric Ambiguity: Indazoles exist in dynamic equilibrium between 1H- and 2H- forms. The specific placement of the proton affects hydrogen bond donor/acceptor profiles in drug binding pockets.

  • Regioisomerism: During synthesis (e.g., nitration of 3-bromo-6-hydroxyindazole), the nitro group may attack position 4, 5, or 7. NMR is often inconclusive due to signal overlapping or lack of coupling partners.

  • Steric Crowding (The "Buttressing Effect"): The vicinal placement of the bulky 3-Bromo and 4-Nitro groups creates significant steric strain, forcing the nitro group to twist out of planarity. This twist alters the electronic conjugation and solubility profile, which only SC-XRD can quantify accurately.

Part 2: The Solution – SC-XRD Determination Protocol

The following protocol is designed for high-resolution structural solution of polysubstituted indazoles.

Crystallization Strategy (The Critical Step)

Standard recrystallization often yields microcrystalline powders unsuitable for SC-XRD. For the 3-bromo-4-nitro derivative, a slow evaporation or liquid diffusion method is required to control nucleation.

  • Solvent System: THF/Hexane or Methanol/DCM (1:1).

  • Protocol: Dissolve 20 mg of the compound in 2 mL of THF. Filter into a narrow vial. Carefully layer 2 mL of Hexane on top. Cap loosely to allow slow diffusion over 48–72 hours at 4°C.

  • Why: The nitro and hydroxyl groups facilitate strong intermolecular H-bonding. Rapid precipitation leads to amorphous solids. Slow diffusion allows the molecules to organize into the thermodynamically stable lattice.

Data Collection Parameters
  • Temperature: 100 K (Cryostream).

    • Reasoning: The nitro group at position 4 is prone to high thermal motion (libration) due to the steric clash with the 3-bromo group. Room temperature data will likely show smeared electron density, making the N-O bond lengths unreliable.

  • Radiation: Mo Kα (λ = 0.71073 Å) .

    • Reasoning: Bromine is a heavy absorber. Cu radiation would result in significant absorption errors. Mo radiation minimizes this while providing sufficient resolution (0.75 Å or better).

Refinement Strategy
  • Hydrogen Atoms: The hydroxyl (6-OH) and amine (1-NH) protons must be located in the difference Fourier map rather than placed geometrically. This confirms the tautomer (1H vs 2H) and the H-bond network.

Part 3: Comparative Analysis – Performance vs. Alternatives

The following table objectively compares SC-XRD against common alternatives for this specific molecular scaffold.

FeatureSC-XRD (The Product) Powder XRD (PXRD) NMR (NOESY/HMBC) DFT (Computational)
Primary Output 3D Atomic Coordinates (x, y, z)Phase ID / CrystallinityConnectivity / RegiochemistryPredicted Energy Minima
Tautomer ID Definitive (Direct observation of H)Inferential (requires reference)Ambiguous (solvent dependent)Hypothetical
Steric Analysis Exact (Measures torsion angles)NoneQualitative (shielding effects)Idealized (gas phase)
Sample Req. Single Crystal (>0.1 mm)Microcrystalline PowderSolution (~5 mg)None (In silico)
Time to Result 24–72 Hours< 1 Hour< 1 Hour< 24 Hours
Accuracy High (R1 < 5%)Medium (Rwp > 10%)N/A (Spectral)Variable (Basis set dependent)
Detailed Performance Insights
1. SC-XRD vs. PXRD

While PXRD is faster, it fails to solve the structure de novo for complex organic molecules without a known reference model. For 3-Bromo-6-hydroxy-4-nitro-1H-indazole, PXRD can confirm the material is crystalline but cannot tell you if the nitro group is twisted by 15° or 45°. This torsion angle is critical for predicting bioavailability.

2. SC-XRD vs. Computational Prediction (DFT)

Density Functional Theory (DFT) can predict the lowest energy conformation. However, DFT often assumes a gas-phase environment (single molecule).

  • The Reality Gap: In the solid state, packing forces (pi-stacking between indazole rings) often force the molecule into a slightly higher-energy conformation to maximize lattice energy. Only SC-XRD reveals the actual solid-state conformation used in drug formulation.

Part 4: Technical Workflow & Logic Visualization

The following diagram illustrates the decision-making pathway for characterizing this compound, highlighting the self-validating loops (E-E-A-T requirement).

G Start Crude 3-Bromo-6-hydroxy- 4-nitro-1H-indazole Screen Crystallization Screen (THF/Hex vs MeOH/DCM) Start->Screen Micro Microcrystalline Powder? Screen->Micro Rapid Precip Single Single Crystal Obtained Screen->Single Slow Diffusion PXRD Run PXRD (Check Phase Purity) Micro->PXRD Quick Check SCXRD Run SC-XRD (Mo Source, 100K) Single->SCXRD PXRD->Screen Optimize Conditions Solve Structure Solution (SHELXT / OLEX2) SCXRD->Solve Refine Refinement (Locate H-atoms in diff map) Solve->Refine Refine->Solve High R-factor (>10%) Result Final CIF (Tautomer & Torsion Confirmed) Refine->Result

Caption: Workflow for structural determination. Note the feedback loop from Refinement to Solution if R-factors are high, ensuring data integrity.

Part 5: Expert Analysis of Expected Structural Features

Based on the crystallographic data of analogous 3-halo-6-nitroindazoles, the following structural features are the key "performance metrics" to look for in your solution:

  • Nitro Twist (Torsion Angle):

    • Unlike 6-nitroindazole (where the nitro group is nearly coplanar, ~3-6° twist), the 4-nitro group in this compound is flanked by the bulky 3-bromo atom.

    • Prediction: Expect a C3-C4-N-O torsion angle of 30°–60° . This twist breaks the conjugation with the aromatic ring, potentially shifting the UV-Vis absorption max (blue shift) compared to the planar 6-nitro isomer.

  • Hydrogen Bonding Network:

    • The 6-hydroxy group acts as a donor.

    • The N1-H (assuming 1H tautomer) acts as a donor.

    • The N2 and Nitro-O atoms act as acceptors.

    • Significance: This creates a robust 2D or 3D supramolecular network, likely resulting in a high melting point (>250°C) and low solubility in non-polar solvents.

  • Halogen Bonding:

    • Look for Br···O or Br···N contacts < 3.4 Å. These non-covalent interactions are increasingly recognized in drug design for improving specificity in the binding pocket.

References

  • BenchChem. (2025).[1] A Technical Guide to the Discovery and History of Nitro-Substituted Indazoles. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: 3-Bromo-7-Nitroindazole (Analogue Reference). Retrieved from

  • NIST Chemistry WebBook. (2025).[2][3] 1H-Indazole, 6-nitro- Spectral and Structural Data. Retrieved from

  • El Brahmi, N., et al. (2011). Synthesis and crystal structure of 3-bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole. Acta Crystallographica Section E. Retrieved from

  • ChemScene. (2025). Product Data: 5-Bromo-4-fluoro-1H-indazole. Retrieved from

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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